4-Isopropyl-4H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-3-6-7-4-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAKGOWRYPECKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571813 | |
| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-56-7 | |
| Record name | 4-(Propan-2-yl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Isopropyl-4H-1,2,4-triazole synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isopropyl-4H-1,2,4-triazole
Executive Summary: This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic scaffold. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and detailed characterization data. The synthesis section focuses on the direct N-alkylation of 1,2,4-triazole, exploring the rationale behind reagent selection and reaction conditions to achieve regioselectivity. The characterization section details the expected outcomes from modern spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, providing a complete profile for structural verification. This whitepaper is designed to serve as a practical and authoritative resource for the laboratory synthesis of this important compound.
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, and anticonvulsant properties.[3][4][5] The triazole nucleus exists in two primary tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being more stable.[6][7] Substitution at the N4 position, as in this compound, is a critical structural motif in various active pharmaceutical ingredients. Understanding the controlled synthesis and unambiguous characterization of this specific isomer is paramount for advancing research and development in these fields.
Synthetic Methodology
The preparation of N-substituted 1,2,4-triazoles can be broadly approached via two strategies: direct formation of the triazole ring with the substituent already in place, or post-synthesis modification of the parent 1,2,4-triazole heterocycle.[8] For this compound, the most direct and common laboratory-scale approach is the N-alkylation of the parent 1,2,4-triazole.
The N4-Alkylation of 1,2,4-Triazole: A Mechanistic Perspective
The alkylation of 1,2,4-triazole presents a regioselectivity challenge. The triazole anion, formed upon deprotonation by a base, is an ambident nucleophile with reactive sites at both the N1 and N4 positions. The reaction with an alkyl halide, such as 2-bromopropane, can therefore lead to a mixture of 1-isopropyl and 4-isopropyl isomers.
While some conditions favor the thermodynamically more stable N1 isomer, specific experimental choices can be made to preferentially yield the N4 product.[9][10] Factors influencing this selectivity include the nature of the base, the solvent, the counter-ion, and the temperature. The synthesis of 4-arylsubstituted-4H-1,2,4-triazoles, for example, can be achieved by reacting a primary amine with N,N′-diformylhydrazine at elevated temperatures.[8] However, direct alkylation remains a more atom-economical approach if regioselectivity can be controlled.
The following protocol leverages specific conditions known to favor the formation of the 4-substituted isomer. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is crucial. NaH irreversibly deprotonates the triazole, and the resulting sodium triazolide salt's reactivity and steric profile in DMF favor nucleophilic attack from the N4 position on the incoming isopropyl electrophile.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Reagents and Materials:
-
1,2,4-Triazole (99%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-Bromopropane (99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation: 1,2,4-Triazole (5.0 g, 72.4 mmol) is added to the flask, followed by 100 mL of anhydrous DMF. The mixture is stirred until the triazole dissolves. Sodium hydride (3.2 g of 60% dispersion, 80.0 mmol) is carefully added portion-wise at 0 °C (ice bath). The suspension is stirred for 1 hour at room temperature to ensure complete formation of the sodium triazolide salt.
-
Alkylation: 2-Bromopropane (9.8 g, 79.6 mmol) is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: The reaction mixture is then heated to 60 °C and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Isolation: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Safety Considerations
-
1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child.[11][12][13]
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
2-Bromopropane: Flammable liquid and vapor. It is a suspected carcinogen and may cause irritation.
-
DMF: A combustible liquid that is a known reproductive toxin.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14]
Structural Elucidation and Characterization
Unambiguous characterization of the synthesized product is essential to confirm its identity and purity, and critically, to verify that the desired N4 isomer has been formed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is the most definitive technique for distinguishing between N1 and N4 isomers. In the symmetric this compound, the two protons on the triazole ring (at C3 and C5) are chemically equivalent and should appear as a single sharp singlet. The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
-
¹³C NMR Spectroscopy: The symmetry of the 4-substituted isomer will also be reflected here. A single signal is expected for the two equivalent triazole ring carbons (C3 and C5). The isopropyl group will show two distinct signals for the methine and methyl carbons.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present. Key absorptions will include C-H stretching from the isopropyl group and the triazole ring, as well as characteristic C=N and C-N stretching vibrations from the heterocyclic core.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the compound, confirming its elemental composition. The protonated molecule [M+H]⁺ is typically observed.
Summary of Characterization Data
The following table summarizes the expected spectroscopic data for this compound based on analysis of similar structures.[6][15][16][17]
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | ~8.2-8.5 ppm (s, 2H, Triazole C-H) |
| (400 MHz, CDCl₃) | ~4.4-4.6 ppm (sept, 1H, J ≈ 7 Hz, CH) | |
| ~1.5-1.7 ppm (d, 6H, J ≈ 7 Hz, 2 x CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~143-145 ppm (Triazole C3/C5) |
| (100 MHz, CDCl₃) | ~50-52 ppm (CH) | |
| ~22-24 ppm (CH₃) | ||
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3150 (C-H stretch, triazole) |
| (ATR) | ~2850-3000 (C-H stretch, alkyl) | |
| ~1500-1550 (C=N stretch) | ||
| ~1250-1300 (C-N stretch) | ||
| HRMS (ESI) | [M+H]⁺ | Calculated for C₅H₁₀N₃⁺: 112.0875 |
Conclusion
The synthesis of this compound via direct N-alkylation of 1,2,4-triazole is an efficient and reliable method when reaction conditions are carefully controlled to favor N4 regioselectivity. The use of a strong base in an aprotic polar solvent is a key parameter in achieving the desired isomer. The combination of NMR, FT-IR, and mass spectrometry provides a robust and definitive analytical workflow to confirm the structure and purity of the final product. This guide provides the necessary theoretical foundation and practical instruction for researchers to successfully synthesize and characterize this valuable chemical building block.
References
- 1. ripublication.com [ripublication.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 11. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 12. columbuschemical.com [columbuschemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com [carlroth.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Physicochemical properties of 4-Isopropyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-4H-1,2,4-triazole
Introduction
This compound is a heterocyclic organic compound belonging to the s-triazole class. The 1,2,4-triazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and versatile biological activities, including antifungal and herbicidal properties.[1][2][3] The substitution of an isopropyl group at the N4 position "locks" the molecule into the 4H-tautomeric form, which can enhance thermal and hydrolytic stability compared to its unsubstituted counterparts.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental context for researchers and drug development professionals.
Molecular Structure and Identity
The structural integrity of a molecule is the primary determinant of its chemical behavior. This compound consists of a planar, five-membered aromatic ring containing three nitrogen and two carbon atoms, with an isopropyl substituent at the fourth nitrogen atom.
Caption: Chemical structure of this compound.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Where direct experimental data for this compound is not publicly available, values for the parent 1H-1,2,4-triazole are provided as a scientifically validated baseline for comparison.
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₉N₃ | Calculated |
| Molecular Weight | 111.15 g/mol | Calculated[4] |
| Appearance | White to off-white crystalline solid | Predicted based on parent compound[5][6] |
| Melting Point | Data not available. (Parent: 120-121 °C) | [6] |
| Boiling Point | Data not available. (Parent: 260 °C) | [3] |
| Solubility | Soluble in water and polar organic solvents | Predicted based on parent compound[1][3] |
| pKa (Acidic) | ~10.5 | Estimated based on parent compound (10.26)[3][7] |
| pKa (Basic) | ~2.7 | Estimated based on parent compound (2.45)[3][7] |
Detailed Analysis of Physicochemical Properties
Physical State and Solubility
-
Expertise & Experience: Like its parent, 1,2,4-triazole, the 4-isopropyl derivative is expected to be a crystalline solid at room temperature.[5][6] The introduction of the isopropyl group can influence the crystal lattice energy, which may alter the melting point relative to the parent compound.
-
Causality: The solubility of this molecule is governed by a balance of two competing features. The 1,2,4-triazole ring is polar and contains nitrogen atoms that can act as hydrogen bond acceptors, conferring solubility in polar solvents like water and ethanol.[1][3] Conversely, the isopropyl group is aliphatic and hydrophobic. While the compound is expected to retain good solubility in polar organic solvents, its aqueous solubility is likely reduced compared to the highly soluble parent 1,2,4-triazole due to the increased nonpolar character.
Thermal Properties (Melting & Boiling Point)
-
Expertise & Experience: The boiling point of a substance is strongly correlated with its molecular weight and the strength of its intermolecular forces. The addition of an isopropyl group (C₃H₇) to the 1,2,4-triazole core (C₂H₃N₃) significantly increases the molecular mass from 69.07 g/mol to 111.15 g/mol .
-
Causality: This increase in mass and surface area enhances van der Waals forces, which requires more energy to overcome during the transition to the gaseous phase. Therefore, the boiling point of this compound is predicted to be higher than the 260 °C of the parent compound. The melting point is harder to predict as the less symmetrical isopropyl group may disrupt the efficient crystal packing seen in the planar parent molecule, which could potentially lower the melting point.
Acidity and Basicity (pKa)
-
Expertise & Experience: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7] The pKa is a fundamental property that dictates a molecule's ionization state in solution, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions.[8]
-
Basicity: The ring can be protonated by a strong acid. For the parent 1,2,4-triazole, the pKa of the resulting triazolium cation is 2.45.[7]
-
Acidity: The N-H proton of an unsubstituted 1,2,4-triazole is weakly acidic, with a pKa of 10.26.[3][7] In this compound, there is no N-H proton to be donated, so it does not possess this acidic character.
-
-
Causality: The isopropyl group is a weak electron-donating group (EDG) through induction. This effect increases the electron density on the triazole ring, making the nitrogen lone pairs more available for protonation. Consequently, this compound is expected to be a slightly stronger base than its parent compound, with a pKa (for the conjugate acid) estimated to be slightly higher than 2.45.
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The expected spectral data, based on fundamental principles and data from closely related analogs like 4-isopropyl-3-nitro-4H-1,2,4-triazole, is as follows.[1]
| Technique | Expected Characteristics |
| ¹H NMR | - ~8.0-9.0 ppm: Two singlets, corresponding to the two protons on the triazole ring (C3-H and C5-H).- ~4.7 ppm (septet): A single proton from the isopropyl methine (CH).- ~1.5 ppm (doublet): Six protons from the two equivalent methyl (CH₃) groups of the isopropyl substituent. |
| ¹³C NMR | - ~145-155 ppm: Two signals for the two carbon atoms in the triazole ring.- ~55-60 ppm: Signal for the isopropyl methine carbon.- ~22-25 ppm: Signal for the two equivalent isopropyl methyl carbons. |
| IR (Infrared) | - ~3100-3150 cm⁻¹: C-H stretching from the aromatic ring.- ~2900-3000 cm⁻¹: C-H stretching from the isopropyl group.- ~1500-1600 cm⁻¹: C=N stretching vibrations within the triazole ring.- ~1300-1400 cm⁻¹: N-N stretching vibrations. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 112.087 |
Synthesis and Reactivity
General Synthetic Approach
-
Expertise & Experience: 4-Alkyl-4H-1,2,4-triazoles are commonly synthesized through the cyclization of appropriate precursors. A robust method involves the reaction of N,N-dimethylformamide azine with an alkylamine, in this case, isopropylamine. This approach provides regioselective alkylation at the N4 position.
-
Trustworthiness: This method is well-documented and provides a reliable route to the desired 4H-isomer with good yields. The reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Stability
The this compound is an aromatic and generally stable compound.[2]
-
Stability: The N4-alkylation prevents tautomerization and typically increases the compound's stability against thermal and hydrolytic degradation compared to N-unsubstituted triazoles.[1]
-
Reactivity: The triazole ring is electron-deficient, making the carbon atoms (C3 and C5) susceptible to attack by strong nucleophiles. Conversely, the nitrogen atoms possess lone pairs of electrons and can be targeted by electrophiles, though this is less favorable than in more electron-rich heterocycles.[1][3]
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a self-validating system for accurately determining the basic pKa of this compound.
-
Principle: A solution of the compound is titrated with a standardized strong acid. The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the triazole has been protonated.
Step-by-Step Methodology
-
Preparation of Analyte: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titration: Begin adding a standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.
-
Data Acquisition: Record the pH value after each addition of HCl, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by the steepest change in pH).
-
Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the volume of HCl required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Safety and Handling
-
Hazard Class: May cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
A Technical Guide to the Spectroscopic Characterization of 4-Isopropyl-4H-1,2,4-triazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Isopropyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical application.
Introduction
This compound belongs to the 1,2,4-triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms.[3] The 1,2,4-triazole moiety is a crucial pharmacophore in a wide array of bioactive compounds, exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The substituent at the N4 position significantly influences the molecule's physicochemical properties and biological activity. Understanding the precise molecular structure through spectroscopic analysis is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.
This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, providing predicted values and interpretation based on established principles and data from analogous structures.
Molecular Structure and Logic
The structure of this compound dictates its spectroscopic signature. The molecule consists of a planar, aromatic 1,2,4-triazole ring attached to a bulky, non-planar isopropyl group at the N4 position. This substitution breaks the symmetry of the parent triazole, leading to distinct signals for the two triazole protons.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 2H | H-3, H-5 (Triazole protons) |
| ~4.7 | Septet | 1H | CH (Isopropyl) |
| ~1.5 | Doublet | 6H | CH₃ (Isopropyl) |
Interpretation and Causality:
-
Triazole Protons (H-3, H-5): In the unsubstituted 4H-1,2,4-triazole, the C3 and C5 protons are equivalent and appear as a single peak. The N4-isopropyl substitution maintains this symmetry, resulting in a single, sharp singlet for these two protons. Their downfield chemical shift (~8.3 ppm) is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the triazole ring.
-
Isopropyl Protons: The isopropyl group will exhibit a characteristic septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).[2] The septet arises from the coupling of the methine proton with the six adjacent methyl protons. Conversely, the doublet is a result of the methyl protons being coupled to the single methine proton. The methine proton is shifted downfield (~4.7 ppm) due to its proximity to the nitrogen atom of the triazole ring.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-3, C-5 (Triazole carbons) |
| ~55 | CH (Isopropyl) |
| ~22 | CH₃ (Isopropyl) |
Interpretation and Causality:
-
Triazole Carbons (C-3, C-5): Similar to the protons, the two carbon atoms in the triazole ring are chemically equivalent and will appear as a single signal. Their significant downfield shift (~145 ppm) is a consequence of being part of an electron-deficient aromatic system and bonded to nitrogen atoms.
-
Isopropyl Carbons: The methine carbon (CH) of the isopropyl group is expected around ~55 ppm, influenced by the attached nitrogen atom. The two equivalent methyl carbons (CH₃) will appear at a much higher field (~22 ppm), characteristic of sp³ hybridized carbons in an alkyl group.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]
Workflow for NMR Analysis
Caption: Generalized workflow for NMR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.
-
Ensure the sample is fully dissolved to avoid peak broadening.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic, triazole ring) |
| 2980-2940 | Strong | C-H stretching (aliphatic, isopropyl group) |
| 1600-1450 | Medium-Strong | C=N and C=C stretching (triazole ring) |
| 1470-1450 | Medium | C-H bending (isopropyl group) |
| 1385-1365 | Strong | C-H bending (gem-dimethyl of isopropyl) |
| ~1300 | Medium | C-N stretching |
Interpretation and Causality:
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic triazole ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹).
-
Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the triazole ring are expected in the 1600-1450 cm⁻¹ region.[1] These bands confirm the presence of the heterocyclic ring.
-
Isopropyl Bending: The isopropyl group will exhibit a characteristic strong absorption band around 1385-1365 cm⁻¹ due to the symmetric bending of the gem-dimethyl groups.
-
C-N Stretching: The stretching vibration of the C-N bond of the triazole ring is typically observed around 1300 cm⁻¹.[1]
Experimental Protocol: FT-IR Data Acquisition
The choice of sample preparation technique depends on the physical state of the sample.[6] For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[7]
Workflow for FT-IR Analysis (ATR Method)
Caption: Workflow for FT-IR data acquisition using the ATR method.
Step-by-Step Protocol (ATR Method):
-
Clean ATR Crystal: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residues.[8]
-
Acquire Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Place Sample on Crystal: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[6]
-
Acquire Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 125 | High | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - CH₃]⁺ |
| 83 | Moderate | [M - C₃H₆]⁺ |
| 69 | High | [C₂H₃N₃]⁺ (Triazole ring) |
| 42 | High | [M - C₃H₆ - HCN]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at an m/z value corresponding to the molecular weight of this compound (125.16 g/mol ).
-
Fragmentation Pathways: Under electron ionization (EI), the molecular ion will undergo fragmentation.[9]
-
A common fragmentation for alkyl-substituted compounds is the loss of a methyl radical (•CH₃) to give the [M - 15]⁺ ion at m/z 110.
-
Loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement or direct cleavage can lead to a fragment at m/z 83.
-
Cleavage of the N-isopropyl bond will result in the formation of the stable triazole cation at m/z 69.
-
A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of a hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 42 from the m/z 69 ion.[9][10]
-
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
Step-by-Step Protocol (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful toolkit for the comprehensive characterization of this compound. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation in various scientific disciplines.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Isopropyl-4H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of the methodologies and analytical techniques involved in the complete crystal structure elucidation of 4-Isopropyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. The narrative follows a logical progression from synthesis and crystal growth to detailed structural analysis using single-crystal X-ray diffraction, complemented by spectroscopic and thermal characterization. This document emphasizes the causality behind experimental choices and provides detailed protocols, aiming to serve as a valuable resource for researchers in the field of small molecule crystallography and drug design. While a definitive crystal structure for this compound is not publicly available, this guide will utilize data from a closely related analogue, 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide, to illustrate the principles and data interpretation involved in such an analysis.
Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Structural Elucidation
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The five-membered heterocyclic ring, with its three nitrogen atoms, imparts unique physicochemical properties such as hydrogen bonding capability, dipole moment, and metabolic stability, making it an attractive pharmacophore for drug design.[1] this compound, with its alkyl substitution at the N4 position, represents a fundamental member of this class of compounds, and a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[3] It provides a high-resolution map of electron density, from which bond lengths, bond angles, torsional angles, and intermolecular interactions can be accurately determined. This detailed structural information is invaluable for understanding the conformational preferences of the molecule, its packing in the solid state, and the nature of non-covalent interactions that govern its crystal lattice. Such insights are critical for predicting the compound's physical properties, such as solubility and melting point, and for modeling its interaction with biological targets.
This guide will navigate the reader through the entire process of crystal structure analysis, from the synthesis of the target molecule to the final interpretation and reporting of the crystallographic data.
Synthesis and Purification of this compound
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through various established synthetic routes.[4][5] A common and effective method involves the cyclization of a corresponding N,N'-diacylhydrazine with a primary amine.
Synthetic Protocol
A plausible synthetic route for this compound is outlined below:
Step 1: Synthesis of N,N'-Diformylhydrazine
-
To a stirred solution of hydrazine hydrate (1 eq.) in an appropriate solvent such as ethanol, slowly add an excess of ethyl formate (2.5 eq.).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude N,N'-diformylhydrazine.
Step 2: Cyclization to form this compound
-
Combine N,N'-diformylhydrazine (1 eq.) and isopropylamine (1.2 eq.) in a suitable high-boiling solvent like toluene.
-
Add a catalytic amount of a dehydrating agent, such as phosphorus pentoxide or a Lewis acid.
-
Heat the mixture to reflux for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.
-
After cooling, the reaction mixture is worked up by washing with an aqueous base (e.g., sodium bicarbonate solution) and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Characterization
Prior to crystal growth experiments, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the two distinct protons of the triazole ring.
-
¹³C NMR will show characteristic signals for the carbons of the isopropyl group and the triazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the alkyl group and the aromatic-like C-H of the triazole ring, as well as C=N and N-N stretching vibrations of the heterocyclic core.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₉N₃, MW: 111.15 g/mol ).[6]
Single Crystal Growth
The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed for growing single crystals of small organic molecules.
Crystal Growth Methodologies
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent leads to supersaturation and subsequent crystal nucleation and growth.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a less volatile solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling leads to crystallization.
Protocol for Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to create a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean, small glass vial.
-
Cover the vial with a cap having a small pinhole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Solution and Refinement
The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map provides a preliminary model of the crystal structure, which is then refined using a full-matrix least-squares method. In this process, the atomic positions, displacement parameters, and other structural parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction data.
Crystallographic Data Presentation
As a definitive crystal structure for this compound is not available in the public domain, we present the crystallographic data for a closely related analogue, 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide , to illustrate the type of information obtained from a SCXRD experiment.[7]
| Parameter | 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide[7] |
| Chemical Formula | C₇H₁₄N₃⁺ · Br⁻ |
| Formula Weight | 220.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 9.120(3) |
| b (Å) | 9.2563(18) |
| c (Å) | 11.576(2) |
| β (°) | 76.405(18) |
| Volume (ų) | 922.1(4) |
| Z | 6 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.4 |
Selected Bond Lengths and Angles (for the triazolium cation): [7]
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C5 | 1.305(2) | N1-C5-N4 | 106.93(18) |
| C5-N4 | 1.366(2) | C5-N4-N3 | 111.35(18) |
| N4-N3 | 1.365(2) | N4-N3-C2 | 105.0(1) |
| N3-C2 | 1.320(2) | N3-C2-N1 | 110.0(2) |
| C2-N1 | 1.355(2) | C2-N1-C5 | 106.7(2) |
Molecular and Crystal Structure Description
The crystal structure of 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide reveals a planar triazolium ring, indicative of its aromatic character. The isopropyl group at the N4 position and the ethyl group at the N1 position adopt conformations that minimize steric hindrance. In the crystal packing, the triazolium cations and bromide anions are arranged in a three-dimensional network stabilized by electrostatic interactions and weak C-H···Br hydrogen bonds.
For a neutral this compound, one would expect a similar planar triazole ring. The crystal packing would likely be governed by van der Waals forces and potentially weak C-H···N hydrogen bonds, leading to a distinct packing arrangement compared to its salt form.
Caption: Molecular structure of this compound.
Complementary Analytical Techniques
While SCXRD provides the definitive solid-state structure, other analytical techniques offer valuable complementary information.
Thermal Analysis
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is employed to investigate the thermal stability and phase behavior of the compound.
-
DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions. For many triazole derivatives, a sharp endothermic peak corresponding to melting is observed.[7]
-
TGA: Provides information on the thermal stability and decomposition profile of the compound. A TGA thermogram would show the temperature at which the compound begins to decompose.
Expected Thermal Behavior: this compound is expected to be thermally stable up to its melting point, followed by decomposition at higher temperatures. The DSC thermogram would show a single sharp endotherm corresponding to its melting point. The TGA curve would show a single-step or multi-step decomposition pattern, depending on the fragmentation pathway of the molecule.
Conclusion
The crystal structure analysis of this compound, as illustrated through the examination of a close analogue, provides a wealth of information that is crucial for understanding its chemical and physical properties. The combination of synthesis, spectroscopic characterization, single-crystal growth, X-ray diffraction, and thermal analysis constitutes a comprehensive approach to the full solid-state characterization of this important heterocyclic compound. The detailed structural insights gained from such studies are indispensable for the advancement of medicinal chemistry and the development of new therapeutic agents based on the 1,2,4-triazole scaffold.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ripublication.com [ripublication.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility Profile of 4-Isopropyl-4H-1,2,4-triazole in Laboratory Solvents
Abstract: The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various applications, from pharmaceutical formulations to reaction chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Isopropyl-4H-1,2,4-triazole. In the absence of extensive published data for this specific molecule, this document serves as a practical whitepaper, detailing the theoretical principles and step-by-step experimental protocols required to generate a robust and reliable solubility profile. We emphasize the causality behind experimental design, focusing on the gold-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific integrity and data trustworthiness.
Physicochemical Characterization and Predicted Solubility Behavior
This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted at the N4 position with an isopropyl group. To understand its solubility, we must first consider its molecular structure.
-
Polarity and Hydrogen Bonding : The 1,2,4-triazole ring itself is polar, containing three nitrogen atoms that can act as hydrogen bond acceptors. The N-H proton in the tautomeric 1H form is acidic, allowing it to also act as a hydrogen bond donor. However, in this compound, the substitution at the N4 position precludes the 4H tautomer and may influence the tautomeric equilibrium between 1H and 2H forms. The presence of these nitrogen atoms imparts a degree of polarity to the molecule.
-
Influence of the Isopropyl Group : The isopropyl group is a non-polar, hydrophobic alkyl substituent. This group will reduce the molecule's overall polarity and its ability to form favorable interactions with highly polar solvents like water.[1]
Based on these features, a general solubility trend can be predicted using the "like dissolves like" principle.[2][3]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Solubility is expected to be moderate. The polar triazole ring will interact favorably with these solvents, but the hydrophobic isopropyl group will limit extensive solubility, especially in water.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF) : Good solubility is anticipated in these solvents, which can engage in dipole-dipole interactions with the polar triazole core.
-
Non-Polar Solvents (e.g., Hexane, Toluene) : Low solubility is expected, as the interactions between the polar triazole ring and the non-polar solvent will be weak.
Fundamental Principles: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is critical to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5]
-
Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. This is a true measure of a compound's solubility and is the focus of this guide. It is determined by allowing the system to reach a state where the rate of dissolution equals the rate of precipitation.[4][5][6]
-
Kinetic Solubility is determined by dissolving a compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[7] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable state.[6][8] While useful for high-throughput screening, it is not a measure of true equilibrium.[9]
For accurate physicochemical characterization and formulation development, determining the thermodynamic solubility is paramount. The protocols described herein are designed for this purpose.
Experimental Determination of Thermodynamic Solubility
This section outlines a robust, self-validating methodology for determining the equilibrium solubility of this compound. The workflow integrates the definitive shake-flask method with a precise analytical quantification technique.
Core Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[10][11] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is achieved.
Causality of Experimental Choices:
-
Excess Solid : Adding an excess of the compound is crucial to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[11]
-
Equilibration Time : Sufficient time must be allowed for the system to reach equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[12]
-
Temperature Control : Solubility is temperature-dependent.[13] Therefore, all steps must be performed in a temperature-controlled environment (e.g., a shaker incubator set to 25 °C or 37 °C) to ensure data accuracy and reproducibility.
-
Phase Separation : It is critical to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially high concentration readings. Centrifugation followed by filtration is a robust method.
Step-by-Step Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5-10 mg in 2 mL of solvent).
-
Solvent Addition : Add a precise volume of the desired laboratory solvent to each vial. Prepare at least three replicates for each solvent.
-
Equilibration : Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed for a predetermined time (a minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium).[12]
-
Phase Separation :
-
Allow the vials to stand at the same constant temperature for a short period to let the larger particles settle.
-
Centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette. For accuracy, immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial for analysis. This step removes any fine particulates.
-
-
Sample Dilution : If necessary, dilute the saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for quantifying the concentration of dissolved this compound.[14][15][16][17]
Causality of Experimental Choices:
-
Reverse-Phase Column (C18) : A C18 column is a good starting point as it separates compounds based on hydrophobicity. The this compound, with its mixed polarity, should retain well on such a column.
-
Mobile Phase : A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for reverse-phase HPLC. A gradient or isocratic elution can be optimized to achieve a sharp, well-resolved peak.
-
UV Detection : Triazole rings typically exhibit UV absorbance.[18][19] The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution to ensure maximum sensitivity. A common detection wavelength for triazoles is around 210-260 nm.[16]
Step-by-Step Protocol:
-
Instrument Setup :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A starting point could be an isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).[15]
-
Flow Rate : 1.0 mL/min.
-
Detector : UV detector set at the λmax of this compound.
-
-
Standard Curve Preparation :
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.
-
-
Analysis :
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.
-
Inject the filtered and diluted samples from the shake-flask experiment.
-
-
Calculation : Use the linear regression equation from the standard curve to calculate the concentration of this compound in the analyzed samples. Remember to account for any dilution factors to determine the final solubility value.
Data Interpretation and Reporting
The final solubility data should be presented clearly and concisely. It is best practice to report solubility in multiple units (e.g., mg/mL and mol/L) to cater to different scientific disciplines. The results should be summarized in a table, including the mean solubility and standard deviation from the replicates for each solvent.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mol/L) | Qualitative Classification |
|---|---|---|---|---|
| Water | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Methanol | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Ethanol | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Acetonitrile | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
| DMSO | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Very soluble] |
| Hexane | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Insoluble] |
For publications or formal reports, it is essential to provide a complete description of the experimental methods and validation, as outlined in guidelines from sources like the Journal of Chemical & Engineering Data.[20][21]
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound. Understanding these is key to troubleshooting and ensuring data accuracy.
-
Temperature : The solubility of solids generally increases with temperature, although exceptions exist.[4][13]
-
pH (for aqueous solutions) : If the compound has ionizable groups, its solubility will be pH-dependent. As a weak base, the 1,2,4-triazole ring can be protonated, which would increase aqueous solubility. The pKa of the compound should be determined to understand this behavior.
-
Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is good practice to characterize the solid form before and after the solubility experiment (e.g., via XRD) to check for any phase transformations.[20]
-
Purity of Compound and Solvent : Impurities can either increase or decrease the apparent solubility. Always use reagents of the highest available purity.
Safety Precautions
While specific toxicity data for this compound may not be readily available, compounds of the 1,2,4-triazole class require careful handling.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23][24][25]
-
Handling : Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[26] Avoid contact with skin and eyes.[22]
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[26]
This guide provides the necessary framework to confidently and accurately determine the solubility profile of this compound. By adhering to these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data essential for advancing their scientific and developmental objectives.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. youtube.com [youtube.com]
- 14. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. process-insights.com [process-insights.com]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines for Reporting Solubility Data [trc.nist.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. lobachemie.com [lobachemie.com]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. carlroth.com [carlroth.com]
- 25. carlroth.com [carlroth.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Thermal Stability and Decomposition of 4-Isopropyl-4H-1,2,4-triazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 4-Isopropyl-4H-1,2,4-triazole. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes established principles from the broader class of 4-alkyl-4H-1,2,4-triazoles to present a scientifically grounded understanding of its expected behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the thermal properties of this and related heterocyclic compounds. We will delve into the synthesis and characterization, explore the pivotal role of thermal rearrangement, and elucidate the subsequent decomposition mechanisms. All discussions are supported by established theoretical and experimental findings for analogous compounds, providing a robust framework for prediction and safe handling.
Introduction to 4-Alkyl-4H-1,2,4-triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The substitution at the N4 position with an alkyl group, such as an isopropyl group, significantly influences the molecule's physicochemical properties, including its thermal stability. Understanding the thermal behavior of these compounds is critical for drug development, ensuring stability during synthesis, formulation, and storage, as well as for safety assessment in manufacturing processes.[3]
This guide will focus on the anticipated thermal characteristics of this compound, drawing parallels from documented studies on other 4-alkyl derivatives. A key thermal event for this class of compounds is the rearrangement from the kinetically favored 4-alkyl isomer to the thermodynamically more stable 1-alkyl isomer. This rearrangement often precedes outright decomposition and is a critical factor in the overall thermal profile.
Synthesis and Characterization
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through several established routes. A common and adaptable method involves the cyclization of a disubstituted hydrazine derivative with an appropriate amine. The general workflow is depicted below.
Figure 1: Generalized synthesis workflow for this compound.
2.1. Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is adapted from established methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.
-
Step 1: Preparation of N,N'-diformylhydrazine:
-
To a stirred solution of 98% formic acid, slowly add hydrazine hydrate at a temperature maintained below 40°C.
-
The mixture is then heated under reflux for 4-6 hours.
-
Upon cooling, the N,N'-diformylhydrazine will precipitate and can be collected by filtration, washed with cold water, and dried.
-
-
Step 2: Cyclization with Isopropylamine:
-
A mixture of N,N'-diformylhydrazine and an excess of isopropylamine is heated in a sealed vessel or under reflux.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess isopropylamine is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
-
2.2. Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl CH proton and a doublet for the two methyl groups. The two protons on the triazole ring will appear as distinct singlets.
-
¹³C NMR: The carbon NMR will show signals corresponding to the isopropyl carbons and the two carbons of the triazole ring.
-
FT-IR: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the alkyl group and C=N and N-N stretching of the triazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
Thermal Stability Analysis
The thermal stability of this compound is governed by two primary processes: thermal rearrangement and thermal decomposition. These processes can be investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Experimental Protocols for Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (3-5 mg) into a tared TGA crucible (e.g., alumina).
-
Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Record the mass loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Place a small, accurately weighed sample (1-3 mg) into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
3.2. Predicted Thermal Behavior
Based on studies of analogous 4-alkyl-4H-1,2,4-triazoles, the following thermal behavior is anticipated for this compound:
-
Melting: A sharp endothermic peak in the DSC thermogram corresponding to the melting of the compound.
-
Rearrangement/Decomposition: At higher temperatures, an exothermic event in the DSC is expected, corresponding to the thermal rearrangement and/or decomposition. The TGA will show a corresponding mass loss. For many 4-alkyl-4H-1,2,4-triazoles, the rearrangement to the 1-alkyl isomer is an initial, often distinct, thermal event.[4][5][6]
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Technique | Expected Observation | Rationale |
| Melting | DSC | Endothermic Peak | Phase transition from solid to liquid. |
| Rearrangement | DSC | Exothermic Peak | Isomerization to the more stable 1-isopropyl-1H-1,2,4-triazole. |
| Elimination | TGA/DSC | Mass Loss / Exothermic Peak | Formation of propene and 1H-1,2,4-triazole, particularly favored by the secondary isopropyl group.[4] |
| Decomposition | TGA/DSC | Significant Mass Loss / Complex Exotherms | Fragmentation of the triazole ring at higher temperatures. |
Thermal Rearrangement and Decomposition Pathways
The thermal degradation of this compound is not a simple one-step process. It is expected to proceed through a series of competing and sequential reactions.
4.1. Thermal Rearrangement to 1-Isopropyl-1H-1,2,4-triazole
Upon heating, 4-alkyl-4H-1,2,4-triazoles are known to undergo a thermal rearrangement to their more thermodynamically stable 1-alkyl isomers.[4][5][6] This reaction is believed to proceed through an intermolecular ion-pair mechanism.[5]
Figure 2: Proposed mechanism for the thermal rearrangement of this compound.
4.2. Competing Elimination Reaction
For 4-alkyl-4H-1,2,4-triazoles with branched alkyl groups, such as isopropyl, an elimination reaction can compete with the rearrangement.[4] This pathway leads to the formation of an alkene (propene) and the unsubstituted 1H-1,2,4-triazole.
4.3. High-Temperature Decomposition of the Triazole Ring
At temperatures exceeding those required for rearrangement and elimination, the triazole ring itself will begin to decompose. Computational studies on the parent 1,2,4-triazole suggest that the initial steps of decomposition involve either H-transfer or ring-opening, with H-transfer having a high energy barrier, indicating the inherent stability of the ring.[7] The primary decomposition pathways for the triazole ring are believed to be driven by the cleavage of the N-N and C-N bonds.[8]
The decomposition of the rearranged 1-isopropyl isomer and the unsubstituted triazole from the elimination pathway will likely produce a complex mixture of gaseous products.
Figure 3: Overall proposed thermal degradation pathways for this compound.
Table 2: Expected Decomposition Products
| Precursor | Expected Decomposition Products | Rationale |
| This compound | Propene, 1H-1,2,4-triazole, 1-Isopropyl-1H-1,2,4-triazole | Elimination and rearrangement reactions.[4][5] |
| 1H-1,2,4-triazole Ring | Nitrogen (N₂), Hydrogen Cyanide (HCN), Ammonia (NH₃), various small hydrocarbon fragments | Cleavage of N-N and C-N bonds at high temperatures.[7][8] |
Safety and Handling
Appropriate safety precautions must be taken when handling this compound, particularly during thermal studies.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]
-
Thermal Hazards: When heating the compound, be aware of the potential for rapid decomposition and gas evolution. Use appropriate shielding and pressure-relief systems, especially for DSC experiments in sealed pans.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
Conclusion
While direct experimental data for this compound is scarce, a robust understanding of its thermal stability and decomposition can be inferred from the well-documented behavior of analogous 4-alkyl-4H-1,2,4-triazoles. The primary thermal event is expected to be a competition between rearrangement to the more stable 1-isopropyl isomer and an elimination reaction to form propene and 1H-1,2,4-triazole. At higher temperatures, the triazole ring will undergo fragmentation, leading to the formation of various gaseous products. This guide provides a foundational understanding for researchers working with this compound, emphasizing the importance of considering these complex thermal pathways in experimental design and safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tautomeric Forms of 4-Alkyl-4H-1,2,4-triazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-alkyl-4H-1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities.[1][2] The substitution at the N4 position with an alkyl group precludes the annular prototropic tautomerism typically observed in unsubstituted 1,2,4-triazoles, thereby simplifying the tautomeric landscape. However, the introduction of functional groups at the C3 and C5 positions, such as amino, hydroxyl, and mercapto moieties, gives rise to fascinating and functionally significant substituent-driven tautomerism. Understanding and controlling these tautomeric equilibria are paramount for drug development, as the predominant tautomer dictates the molecule's physicochemical properties, three-dimensional structure, and ultimately, its interaction with biological targets.[3] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of C3/C5-substituted 4-alkyl-4H-1,2,4-triazoles, detailing the underlying principles, synthetic methodologies, advanced analytical characterization techniques, and the profound implications for biological activity.
Core Principles of Tautomerism in 4-Alkyl-4H-1,2,4-triazoles
While the N4-alkylation prevents ring-chain tautomerism involving the triazole core, the focus shifts to the prototropic tautomerism of substituents at the C3 and C5 positions. The primary forms of tautomerism encountered in this class of compounds are amino-imino, keto-enol, and thione-thiol equilibria.
Amino-Imino Tautomerism
A 4-alkyl-4H-1,2,4-triazole bearing an amino group at the C3 or C5 position can theoretically exist in equilibrium between the amino and imino forms. Computational studies on the related 3-amino-1,2,4-triazole suggest that the amino form is generally more stable.[4] The alkyl group at the N4 position is expected to further favor the amino tautomer by influencing the electronic distribution within the triazole ring.
Keto-Enol Tautomerism
When a hydroxyl group is present at the C3 or C5 position, the 4-alkyl-4H-1,2,4-triazole can exhibit keto-enol tautomerism, existing as either a triazolone (keto form) or a hydroxytriazole (enol form). In most heterocyclic systems, the keto form is thermodynamically favored.[5] However, the equilibrium can be influenced by factors such as the nature of the alkyl group at N4, other substituents on the ring, and the solvent polarity.[5]
Thione-Thiol Tautomerism
The thione-thiol tautomerism is particularly significant in many biologically active 4-alkyl-4H-1,2,4-triazoles.[6] These compounds can exist as a triazole-thione (thione form) or a mercapto-triazole (thiol form). Extensive experimental and computational evidence indicates that the thione form is predominantly the more stable tautomer in the gas phase, in solution, and in the solid state.[7][8]
Synthesis of Tautomeric 4-Alkyl-4H-1,2,4-triazoles
The synthesis of substituted 4-alkyl-4H-1,2,4-triazoles is a well-established field, with several versatile methods available to access the desired tautomeric systems. The choice of synthetic route is often dictated by the desired substitution pattern.
General Synthetic Strategies
A common and efficient method for the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the reaction of diacylhydrazines with primary amines in the presence of a dehydrating agent.[9] For the synthesis of 4-alkyl-1,2,4-triazole-3-thiones, a widely employed strategy is the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium.
Experimental Protocol: Synthesis of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol provides a step-by-step method for the synthesis of a representative 4-alkyl-1,2,4-triazole-3-thione.
Step 1: Synthesis of 1-Benzoyl-4-butylthiosemicarbazide
-
To a solution of benzoyl hydrazide (10 mmol) in ethanol (50 mL), add butyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 1-benzoyl-4-butylthiosemicarbazide intermediate.
Step 2: Cyclization to 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the 1-benzoyl-4-butylthiosemicarbazide (5 mmol) in an aqueous solution of 8% sodium hydroxide (25 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Analytical Characterization of Tautomeric Forms
A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the predominant tautomeric form of a 4-alkyl-4H-1,2,4-triazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.
-
¹H NMR: The chemical shift of the N-H proton in the thione form of a triazole-thione is typically observed in the range of 13-14 ppm, while the S-H proton of the thiol form appears at a much higher field.[10]
-
¹³C NMR: The chemical shift of the C=S carbon in the thione tautomer provides a diagnostic signal, often appearing around 160-190 ppm.[11]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: The presence of a C=S stretching vibration in the range of 1100-1300 cm⁻¹ is characteristic of the thione form. The thiol form would exhibit a S-H stretching band around 2550-2600 cm⁻¹.[10]
-
UV-Vis Spectroscopy: The electronic transitions differ between tautomers. Thione tautomers often exhibit an absorption maximum at a longer wavelength (around 300-350 nm) corresponding to the n→π* transition of the C=S chromophore, which is absent in the thiol tautomer.[7][12]
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to determine the relative stabilities of tautomers in the gas phase and in solution.[13] These calculations provide valuable insights into the tautomeric equilibrium and can aid in the interpretation of experimental spectroscopic data.
Tautomerism and Biological Activity: A Critical Relationship
The specific tautomeric form of a 4-alkyl-4H-1,2,4-triazole derivative can have a profound impact on its biological activity. The tautomerism influences the molecule's shape, hydrogen bonding capacity, and overall electronic properties, which are critical for its interaction with biological targets such as enzymes and receptors.[3]
A notable example is the case of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide, where molecular docking studies have shown that different tautomeric forms interact differently with the COX-1 active site.[14] The ability of the molecule to tautomerize can stabilize the drug-receptor complex, highlighting the importance of considering all possible tautomeric forms in drug design.[14]
Data Presentation and Visualization
Quantitative Data on Tautomer Stability
| Derivative | Tautomer Comparison | Method | Relative Energy (kcal/mol) (Thiol vs. Thione) | Reference |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione vs. Thiol | HPLC-MS | Thione is major (97.27%) | [5] |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Thione vs. Thiol | DFT/B3LYP | Thione is more stable | [8] |
| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Thione vs. Thiol | DFT/B3LYP | Thione is more stable | [15] |
Visualizations
Caption: Tautomeric equilibria in substituted 4-alkyl-4H-1,2,4-triazoles.
Caption: General experimental workflow for the study of tautomerism.
Caption: Influence of tautomerism on drug-receptor interactions.
Conclusion
The tautomerism of substituents on the 4-alkyl-4H-1,2,4-triazole core is a critical aspect that governs the chemical and biological properties of this important class of heterocyclic compounds. A thorough understanding of the factors that influence the position of the tautomeric equilibrium is essential for the rational design of novel drug candidates and functional materials. This guide has provided a comprehensive overview of the fundamental principles, synthetic strategies, and analytical methodologies pertinent to the study of these tautomeric forms. By integrating experimental and computational approaches, researchers can effectively characterize the predominant tautomers and leverage this knowledge to optimize the desired properties of 4-alkyl-4H-1,2,4-triazole derivatives for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jst-ud.vn [jst-ud.vn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mechanism of action of 4-Isopropyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Mechanism of Action of 4-Isopropyl-4H-1,2,4-triazole and its Congeners
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic core due to its presence in a wide array of therapeutic agents.[1][2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.[3][4][5] This versatility stems from the unique physicochemical characteristics of the triazole ring, which can serve as a bioisostere for amide or ester groups, engage in various non-covalent interactions, and thereby enhance binding affinity to biological targets and improve solubility.[1][6] While the specific molecular mechanism of this compound is not extensively detailed in current literature, this guide provides a comprehensive examination of the primary mechanisms of action through which the broader class of 1,2,4-triazole compounds exert their therapeutic effects. This analysis, supported by established experimental protocols and pathway visualizations, offers a predictive framework for understanding the biological activity of this compound.
The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms.[2] Its unique electronic and structural properties allow for extensive chemical modifications, leading to a vast library of derivatives with tailored biological activities. The substituent at the N4 position, in this case, an isopropyl group, plays a crucial role in defining the molecule's steric and electronic profile, which in turn dictates its interaction with specific biological targets. The lipophilicity conferred by the isopropyl group may enhance membrane permeability, a critical factor for reaching intracellular targets.
Established Mechanisms of Action for 1,2,4-Triazole Derivatives
The biological effects of 1,2,4-triazole compounds are primarily achieved through the inhibition of key enzymes involved in critical cellular pathways. The specific mechanism is highly dependent on the nature and position of substituents on the triazole core.
Primary Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The most well-documented mechanism of action for antifungal 1,2,4-triazoles (e.g., fluconazole, itraconazole) is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes that maintains membrane integrity, fluidity, and the function of membrane-bound proteins.[6][7]
The inhibitory action proceeds as follows:
-
Target Binding: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1]
-
Enzyme Inhibition: This coordination competitively inhibits the binding of the natural substrate, lanosterol, preventing its demethylation.
-
Metabolic Disruption: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.
-
Cell Membrane Disruption: The altered sterol composition disrupts the structural integrity and function of the fungal cell membrane, increasing its permeability and ultimately leading to fungal cell death or growth inhibition.[1]
Anticancer Mechanisms: A Multi-Target Approach
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, often involving the inhibition of enzymes crucial for tumor growth and proliferation.[7][8]
-
Kinase Inhibition: Many triazole compounds act as inhibitors of protein kinases, such as c-Kit tyrosine kinase or protein kinase B (Akt), which are often dysregulated in cancer cells and are key components of signaling pathways that control cell growth, proliferation, and survival.[8]
-
Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing triazole derivatives have shown potent inhibitory activity against carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[7]
-
Aromatase Inhibition: Triazole-based drugs like anastrozole and letrozole are effective aromatase inhibitors, used in the treatment of hormone-receptor-positive breast cancer. They block the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.
-
COX-2 Inhibition: Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[7]
Antibacterial Activity: Targeting DNA Synthesis
While less common than antifungal activity, certain 1,2,4-triazole hybrids have demonstrated potent antibacterial effects. A notable example involves hybrids with fluoroquinolones like ciprofloxacin. These compounds have been shown to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[9] Inhibition of these enzymes interferes with DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[9]
Quantitative Data and Efficacy Metrics
The biological efficacy of 1,2,4-triazole derivatives is quantified using standardized metrics. The selection of the appropriate metric is dependent on the therapeutic area being investigated.
| Metric | Description | Typical Application | Example Values (Hypothetical for a potent derivative) |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of a compound required to inhibit a specific biological or biochemical process (e.g., enzyme activity) by 50%. | Enzyme Inhibition, Cancer | 0.05 - 10 µM |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Antibacterial, Antifungal | 0.1 - 32 µg/mL |
| Kᵢ (Inhibition Constant) | An indication of how potently an inhibitor binds to an enzyme. A lower Kᵢ indicates tighter binding. | Enzyme Kinetics | 1 - 200 nM |
Experimental Protocols for Mechanistic Elucidation
To determine the specific mechanism of action for this compound, a series of validated in vitro assays are required.
Workflow for Target Identification
Protocol: Fungal Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a fungus.
1. Preparation of Fungal Inoculum: a. Culture a pathogenic fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
2. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate. b. Include positive (fungus only) and negative (medium only) controls. c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible fungal growth.
Protocol: In Vitro Cytochrome P450 (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.
1. Reagents and Materials: a. Recombinant human or fungal CYP51 enzyme. b. A fluorescent substrate for CYP51 (e.g., a luciferin-based probe). c. NADPH regenerating system. d. Test compound (this compound) and a known inhibitor (e.g., ketoconazole).
2. Assay Procedure: a. In a 96-well plate, add the CYP51 enzyme, NADPH regenerating system, and various concentrations of the test compound or control inhibitor. b. Pre-incubate the mixture to allow the compound to interact with the enzyme. c. Initiate the enzymatic reaction by adding the fluorescent substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the fluorescent signal using a plate reader.
3. Data Analysis: a. Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1,2,4-triazole nucleus is a remarkably versatile scaffold that has given rise to a multitude of clinically significant drugs. While the precise mechanism of action for this compound requires direct experimental validation, the extensive research on its chemical class provides a strong foundation for hypothesizing its biological targets. Based on the established activities of related compounds, it is plausible that this compound could exhibit antifungal activity through the inhibition of CYP51, or potential anticancer effects by targeting key cellular enzymes. The experimental workflows detailed in this guide provide a clear and robust pathway for the scientific community to elucidate its specific molecular interactions and therapeutic potential. Future research should focus on performing these assays to build a comprehensive biological profile and explore structure-activity relationships by modifying the isopropyl group and other positions on the triazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the primary molecular target of 1,2,4-triazole-ciprofloxacin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-Isopropyl-4H-1,2,4-triazole: An Application Note for Researchers
Introduction: The Significance of the 4-Substituted 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties. The specific substitution at the N4 position of the triazole ring can significantly modulate the molecule's steric and electronic profile, leading to a wide array of applications. 4-Isopropyl-4H-1,2,4-triazole, the subject of this guide, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its synthesis, therefore, is of considerable interest to researchers in drug development and organic synthesis.
This application note provides a comprehensive and technically detailed guide to a reliable and efficient synthesis of this compound. The presented protocol is designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles and experimental choices to empower researchers to adapt and troubleshoot the synthesis as needed.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. Direct N-alkylation of 1,2,4-triazole with an isopropyl halide often leads to a mixture of N1 and N4 isomers, with the N1 isomer typically being the major product, necessitating challenging purification steps. To circumvent this regioselectivity issue, a more robust and selective two-step synthetic strategy is presented here. This approach involves the initial synthesis of 4-amino-4H-1,2,4-triazole, followed by a reductive amination with acetone to introduce the isopropyl group selectively at the N4 position.
This two-step pathway offers several advantages:
-
High Regioselectivity: The amino group at the N4 position directs the subsequent functionalization, ensuring the desired isomer is the exclusive product.
-
Mild Reaction Conditions: The use of well-established and mild reaction conditions enhances the functional group tolerance and overall efficiency of the synthesis.
-
Commercially Available Starting Materials: The synthesis commences from readily available and inexpensive precursors.
Below is a visual representation of the chosen synthetic strategy:
Caption: Two-step synthetic strategy for this compound.
Part 1: Synthesis of 4-Amino-4H-1,2,4-triazole
The initial step involves the cyclization reaction of hydrazine with formic acid. This well-established method provides the key intermediate, 4-amino-4H-1,2,4-triazole, in good yield and purity.[1][2]
Reaction Mechanism
The reaction proceeds through the formation of formylhydrazide, which then undergoes further reaction with another molecule of hydrazine followed by cyclization and dehydration to yield the triazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 100 g (approx. 97 mL) | 2.0 mol | 99% |
| Formic acid | HCOOH | 46.03 | 92 g (approx. 75 mL) | 2.0 mol | 99% |
| Isopropanol | C₃H₈O | 60.10 | As needed for workup | - | Reagent Grade |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add hydrazine hydrate (100 g, 2.0 mol).
-
Addition of Formic Acid: Cool the flask in an ice-water bath. Slowly add formic acid (92 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 50 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out upon cooling. Add isopropanol (100-150 mL) to the mixture to facilitate precipitation and stir for 30 minutes.
-
Filtration and Drying: Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 50 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 70-80% Appearance: White to off-white crystalline solid. Melting Point: 84-86 °C
Part 2: Reductive Amination to Yield this compound
The second and final step is the reductive amination of 4-amino-4H-1,2,4-triazole with acetone. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine using a suitable reducing agent. Sodium borohydride is a cost-effective and efficient choice for this transformation.[3][4][5][6][7]
Reaction Workflow
Caption: Experimental workflow for the reductive amination step.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Amino-4H-1,2,4-triazole | C₂H₄N₄ | 84.08 | 8.4 g | 0.1 mol | >98% |
| Acetone | C₃H₆O | 58.08 | 8.7 g (11 mL) | 0.15 mol | Reagent Grade |
| Sodium borohydride | NaBH₄ | 37.83 | 4.5 g | 0.12 mol | >98% |
| Methanol | CH₃OH | 32.04 | 100 mL | - | Anhydrous |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed for extraction | - | Reagent Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed for workup | - | - |
| Brine | NaCl (aq) | - | As needed for workup | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | - | - |
Procedure:
-
Imine Formation: To a 250 mL round-bottom flask, add 4-amino-4H-1,2,4-triazole (8.4 g, 0.1 mol) and anhydrous methanol (100 mL). Stir the mixture until the solid is completely dissolved. Add acetone (8.7 g, 0.15 mol) and stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add saturated sodium bicarbonate solution to adjust the pH to ~8. Extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Expected Yield: 60-75% Appearance: Colorless oil or low-melting solid.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 2H, triazole-H), 4.60 (sept, 1H, J = 7.0 Hz, CH), 1.55 (d, 6H, J = 7.0 Hz, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5 (triazole-C), 52.0 (CH), 22.5 (CH₃).
-
Mass Spectrometry (EI): m/z 125 [M]⁺.
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions, especially during the quenching step.
-
Acetone and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note details a robust and reliable two-step synthesis for this compound, a valuable building block for research and development in the pharmaceutical and agrochemical industries. By providing a thorough explanation of the experimental procedures and the underlying chemical principles, this guide aims to equip researchers with the necessary knowledge to successfully synthesize this important compound.
References
- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by imine reduction [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-Isopropyl-4H-1,2,4-triazole
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Compounds featuring the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of a specific novel compound, 4-Isopropyl-4H-1,2,4-triazole.
Triazole antifungals typically function by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][8][9][10] This disruption of ergosterol synthesis leads to a fungistatic effect by compromising the integrity of the fungal cell membrane.[8][10][11] While this is the primary mechanism for many triazoles, it is imperative to experimentally determine the antimicrobial spectrum and potency of novel derivatives like this compound.
These application notes are designed to provide not just procedural steps, but also the underlying scientific rationale for each part of the experimental design. The protocols herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[12][13][14][15][16][17][18][19][20][21]
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of a compound against a specific microorganism. This is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[22][23] Further characterization can be achieved through the determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), and by assessing the rate of microbial killing through time-kill kinetic assays.[24][25][26]
The choice of methodology depends on the research question, the nature of the compound, and the target organisms. This guide will detail three fundamental and widely accepted methods: Broth Microdilution for quantitative MIC determination, Disk Diffusion for a qualitative or semi-quantitative assessment of susceptibility, and Time-Kill Kinetics for evaluating the dynamic interaction between the antimicrobial agent and the microorganism.[27][28]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique that provides a precise MIC value.[22][23][29][30][31] It involves challenging a standardized inoculum of the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.
Caption: Workflow for MIC determination using broth microdilution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical and should be tested for its own antimicrobial activity at the highest concentration used in the assay.
-
Prepare a stock solution at a concentration that is at least 100-fold higher than the highest concentration to be tested to minimize the final solvent concentration in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to all wells.[23]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 as the sterility control (broth only).[22][23]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[32]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 10 µL of the final inoculum suspension. The final volume in each well will be approximately 110 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal species being tested.[23]
-
-
MIC Determination:
Protocol 2: Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[32][33][34][35][36] It is based on the principle of diffusion of the antimicrobial from a paper disk through an agar medium.
Caption: Workflow for the disk diffusion assay.
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound at a desired concentration in a suitable volatile solvent.
-
Aseptically apply a precise volume (e.g., 20 µL) of the solution onto sterile paper disks (6 mm diameter).[32]
-
Allow the disks to dry completely in a sterile environment before use. A solvent control disk should also be prepared.
-
-
Inoculum Preparation and Inoculation of Agar Plate:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[32]
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.[34][35]
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared this compound disks and control disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface.[32]
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm), including the diameter of the disk.[32]
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.
-
Protocol 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[24][25][26][27] This assay measures the rate of microbial killing at different concentrations of the compound.
Caption: Workflow for the time-kill kinetics assay.
-
Preparation of Inoculum and Test Solutions:
-
Grow the test microorganism in a suitable broth to the early to mid-logarithmic phase.
-
Prepare flasks or tubes containing the broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the logarithmic phase culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[24]
-
-
Enumeration of Viable Cells:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or a suitable neutralizing broth.
-
Plate a specific volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise format.
Table 1: Example MIC Data for this compound
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | 64 |
| Candida albicans | 90028 | 8 |
Table 2: Example Zone of Inhibition Data for this compound (50 µ g/disk )
| Microorganism | ATCC Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 22 |
| Escherichia coli | 25922 | 18 |
| Pseudomonas aeruginosa | 27853 | 15 |
| Candida albicans | 90028 | 25 |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, each protocol incorporates self-validating steps:
-
Sterility and Growth Controls: The inclusion of sterility and growth controls in the broth microdilution assay validates the sterility of the medium and the viability of the inoculum, respectively.[22][23]
-
Quality Control Strains: The use of ATCC (American Type Culture Collection) quality control strains with known susceptibility profiles for standard antimicrobial agents should be performed in parallel to validate the experimental conditions and procedures.[22]
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of this compound. By adhering to these standardized methods and incorporating the principles of scientific integrity, researchers can generate reliable and reproducible data that is crucial for the advancement of novel antimicrobial agents in the drug development pipeline. The elucidation of the antimicrobial spectrum and potency of new triazole derivatives is a critical step in addressing the global challenge of antimicrobial resistance.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altmeyers.org [altmeyers.org]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. iacld.com [iacld.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. darvashco.com [darvashco.com]
- 17. ESCMID: EUCAST [escmid.org]
- 18. EUCAST: EUCAST - Home [eucast.org]
- 19. EUCAST: Expert Rules [eucast.org]
- 20. EUCAST: Guidance Documents [eucast.org]
- 21. szu.gov.cz [szu.gov.cz]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. benchchem.com [benchchem.com]
- 24. emerypharma.com [emerypharma.com]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. scribd.com [scribd.com]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. linnaeusbio.com [linnaeusbio.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. protocols.io [protocols.io]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 32. benchchem.com [benchchem.com]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. asm.org [asm.org]
- 35. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 36. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Antifungal Activity Testing of 4-Isopropyl-4H-1,2,4-triazole Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with improved efficacy and safety profiles.
The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy.[1][2] Compounds built upon this core structure, such as fluconazole and voriconazole, have become first-line treatments for many systemic mycoses. Their success lies in their specific mechanism of action, which offers a high therapeutic index. This guide provides a comprehensive framework for the preclinical in vitro evaluation of a novel series of compounds, the 4-Isopropyl-4H-1,2,4-triazole derivatives, detailing the essential protocols from initial screening to advanced mechanistic studies.
The Triazole Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[3][4] Ergosterol is the principal sterol in the fungal membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6]
By binding to the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[3] This inhibition leads to two critical downstream effects: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5] The resulting altered membrane becomes leaky and dysfunctional, ultimately inhibiting fungal growth (fungistatic effect) or, at sufficient concentrations, leading to cell death (fungicidal effect).[7]
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Isopropyl-4H-1,2,4-triazole in Coordination Chemistry
Introduction: The Strategic Advantage of the Isopropyl Group in Triazole Ligand Design
The 1,2,4-triazole moiety is a versatile building block in coordination chemistry, renowned for its ability to bridge metal centers through its N1 and N2 positions, leading to a rich variety of coordination polymers and metal-organic frameworks (MOFs).[1][2] The substituent at the N4 position plays a crucial role in modulating the electronic properties, steric hindrance, and ultimately the dimensionality and topology of the resulting coordination network.[1] This guide focuses on 4-Isopropyl-4H-1,2,4-triazole, a ligand that offers a unique balance of steric bulk and electronic influence, making it a compelling candidate for the design of novel functional materials.
The isopropyl group, while not excessively bulky, provides sufficient steric hindrance to influence the coordination environment around the metal center, potentially leading to lower-dimensional structures or specific framework topologies compared to less hindered 4-alkyl-1,2,4-triazoles. Furthermore, the electron-donating nature of the isopropyl group can subtly modulate the basicity of the triazole ring, influencing the strength of the metal-ligand bond. These characteristics make this compound a strategic choice for researchers aiming to fine-tune the structural and functional properties of coordination materials for applications in catalysis, gas storage, and molecular magnetism.[3][4]
This document provides detailed protocols for the synthesis of this compound and its application in the preparation of coordination polymers. It also outlines essential characterization techniques to elucidate the properties of these novel materials.
Part 1: Synthesis of this compound Ligand
The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various methods.[3][5][6][7][8] A common and effective approach involves the reaction of a primary amine with N,N-dimethylformamide azine.[9] This method is advantageous due to the commercial availability of the starting materials and generally good yields.
Protocol 1: Synthesis of this compound
Causality: This protocol is based on the established synthesis of 4-aryl-4H-1,2,4-triazoles from the corresponding anilines and N,N-dimethylformamide azine dihydrochloride.[9] The reaction proceeds via a nucleophilic attack of the primary amine on the azine, followed by cyclization and elimination of dimethylamine to form the stable triazole ring.
Materials:
-
Isopropylamine
-
N,N-Dimethylformamide azine dihydrochloride
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylformamide azine dihydrochloride (1 equivalent).
-
Addition of Amine: Add anhydrous toluene to the flask, followed by the slow addition of isopropylamine (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 1 M aqueous solution of NaOH to neutralize any remaining acid and remove byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethyl acetate/hexane mixture) to yield pure this compound.
-
Self-Validation: The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods as detailed in the characterization section below. The expected molecular weight and spectral data should be consistent with the target compound.
Part 2: Synthesis of a Coordination Polymer with this compound
The N1,N2-bridging coordination mode of 4-substituted-1,2,4-triazoles is well-established for forming coordination polymers with various transition metals.[1][2] The choice of metal salt, solvent, and reaction conditions can significantly influence the structure and properties of the resulting material.[10]
Protocol 2: Solvothermal Synthesis of a Co(II) Coordination Polymer
Causality: This protocol utilizes a solvothermal method, which is widely employed for the synthesis of crystalline coordination polymers and MOFs. The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of a well-ordered crystalline product. Co(II) is chosen as a representative metal ion known to form interesting magnetic materials with triazole-based ligands.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: In a small glass vial, dissolve this compound (2 equivalents) in a mixture of DMF and ethanol (e.g., 1:1 v/v, 10 mL total volume).
-
Metal Salt Addition: In a separate vial, dissolve Co(NO₃)₂·6H₂O (1 equivalent) in a minimal amount of DMF.
-
Mixing: Slowly add the metal salt solution to the ligand solution with stirring.
-
Solvothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Product Isolation:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the product in a desiccator.
-
Self-Validation: The formation of a crystalline coordination polymer should be confirmed by powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction if suitable crystals are obtained. The elemental analysis should match the calculated values for the expected formula of the coordination polymer.
Part 3: Characterization Techniques
Thorough characterization is essential to confirm the identity, purity, structure, and properties of the synthesized ligand and its coordination polymers.
Ligand Characterization
| Technique | Expected Observations for this compound |
| ¹H NMR | A doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a singlet for the two equivalent protons on the triazole ring. |
| ¹³C NMR | Resonances corresponding to the methyl and methine carbons of the isopropyl group, and a resonance for the carbon atoms of the triazole ring. |
| FT-IR | Characteristic C-H stretching and bending vibrations for the isopropyl group, and C=N and N-N stretching vibrations for the triazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |
Coordination Polymer Characterization
| Technique | Purpose and Expected Information |
| Single-Crystal X-ray Diffraction | Provides the definitive crystal structure, including bond lengths, bond angles, coordination geometry of the metal ion, and the overall framework topology. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk sample and can be used to identify the crystalline phase by comparing the experimental pattern with the simulated pattern from single-crystal data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and can indicate the presence of coordinated or guest solvent molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the triazole ligand to the metal center by observing shifts in the vibrational frequencies of the triazole ring compared to the free ligand. |
| Elemental Analysis (CHN) | Determines the elemental composition of the coordination polymer to confirm its empirical formula. |
| Magnetic Susceptibility Measurements | For paramagnetic metal ions like Co(II), this technique is crucial for investigating the magnetic properties of the material, such as antiferromagnetic or ferromagnetic coupling between metal centers. |
Part 4: Visualizations and Data Presentation
Chemical Structures and Reaction Scheme
Caption: Reaction scheme for the synthesis of the ligand and a coordination polymer.
Coordination Mode of this compound
Caption: Common N1,N2-bridging coordination mode of 4-substituted-1,2,4-triazoles.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Alkyl-4H-1,2,4-Triazole Libraries for Novel Bioactive Compounds
Introduction
The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic ring, containing three nitrogen atoms, is a privileged scaffold found in numerous therapeutically significant drugs.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of agents with diverse biological activities, such as antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[3]
The Role of the 4-Alkyl Substituent
While the core triazole ring provides a foundational structure, substituents at the 4-position are critical for modulating the molecule's pharmacological profile. The introduction of various alkyl groups (the "4-alkyl" moiety) allows for the fine-tuning of steric and electronic properties, which in turn influences target binding affinity, selectivity, and pharmacokinetic parameters. The systematic exploration of different alkyl chains is a key strategy in developing focused chemical libraries to probe biological targets.
High-Throughput Screening (HTS) as a Discovery Engine
High-Throughput Screening (HTS) is a pivotal technology in drug discovery, enabling the rapid evaluation of millions of chemical compounds against specific biological targets.[4][5] By leveraging automation, robotics, and sensitive detection methods, HTS campaigns can efficiently identify "hits"—compounds that modulate a particular biomolecular pathway—from vast and diverse libraries.[4][6] This application note provides a comprehensive guide to designing and executing an HTS campaign for a custom-synthesized 4-alkyl-4H-1,2,4-triazole library, from initial assay development through to hit validation.
Library Generation and Management
Synthesis Strategy for a Diverse Library
The generation of a high-quality, diverse chemical library is the prerequisite for any successful screening campaign. For 4-alkyl-4H-1,2,4-triazole libraries, modern synthetic methods such as the Suzuki cross-coupling reaction offer a robust and flexible approach.[7][8] This methodology allows for the efficient coupling of various commercially available boronic acids to a common 4-alkyl-3,5-di-bromophenyl-4H-1,2,4-triazole core, enabling the creation of a large matrix of structurally distinct analogs.[7] Continuous flow chemistry platforms can further accelerate this process for high-throughput synthesis.[9]
Quality Control and Plating
Every compound in the screening collection must be rigorously validated for identity and purity (typically >95%) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] Once validated, compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a standard concentration (e.g., 10 mM) to create master stock plates.[12] From these, intermediate and final assay-ready plates are prepared by robotic liquid handlers to minimize the final DMSO concentration in the assay, which should ideally be kept below 1% to avoid solvent-induced artifacts.[12]
HTS Assay Development and Validation
The success of an HTS campaign is critically dependent on the development of a robust, reproducible, and sensitive assay. For this note, we will use a hypothetical biochemical kinase inhibition assay as a representative example.
Principle of the Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A fluorescent peptide substrate is used, which, upon phosphorylation by the kinase, can be recognized by a specific antibody coupled to a reporter molecule. The signal is inversely proportional to kinase activity.
Protocol: Assay Miniaturization and Optimization
The goal is to transfer the assay from a low-throughput format (e.g., 96-well plate) to a high-throughput, low-volume format (e.g., 384- or 1536-well plate) to conserve reagents and increase throughput.[12][13]
-
Component Titration: Systematically vary the concentrations of the kinase, ATP, and peptide substrate to find the optimal conditions that yield a robust signal window with minimal reagent consumption. Aim for conditions that yield approximately 50% of the maximum possible signal (Km for ATP) to sensitively detect competitive inhibitors.
-
Incubation Time: Determine the shortest incubation time that provides a stable and sufficient signal. The reaction should be stopped within the linear range of product formation.
-
DMSO Tolerance: Test the assay's performance at various final DMSO concentrations (e.g., 0.1% to 2.0%) to identify the maximum tolerable level without significant loss of signal or activity.
-
Plate Uniformity: Run plates with only positive and negative controls to ensure minimal well-to-well and plate-to-plate variability, checking for any "edge effects".[10]
Protocol: Assay Validation and Z'-Factor Determination
The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Prepare Control Plate: Designate half of the wells in a 384-well plate as positive controls (full kinase activity, e.g., 0.5% DMSO) and the other half as negative controls (fully inhibited kinase, e.g., a known potent inhibitor).
-
Run Assay: Execute the optimized assay protocol on the control plate.
-
Calculate Z'-Factor: Use the following formula, where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means.
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Acceptance Criteria: Repeat this validation run on multiple days. The assay is considered validated and ready for HTS when the Z'-factor is consistently > 0.5.[13]
Caption: Workflow for HTS Assay Development and Validation.
Primary Screening Campaign
Objective and Pilot Screen
The primary screen's objective is to test every compound in the 4-alkyl-4H-1,2,4-triazole library at a single, fixed concentration (e.g., 10 µM) to identify initial hits.[14] Before launching the full screen, a pilot screen of a small subset of plates (e.g., ~2,000 compounds) is conducted to ensure the automated system is performing as expected and to get an initial estimate of the hit rate.[13]
Protocol: Automated Primary HTS
-
Plate Preparation: Using robotic liquid handlers, transfer a small volume (e.g., 50 nL) of each library compound from the assay-ready plates to the wells of new 384-well assay plates.
-
Reagent Addition: The automated system adds the kinase enzyme, followed by a brief incubation period with the compounds.
-
Initiate Reaction: The reaction is started by the addition of the ATP and fluorescent peptide substrate mix.
-
Incubation: Plates are incubated for the pre-determined optimal time.
-
Signal Detection: The reaction is stopped, and the final signal is read by a plate reader compatible with the assay's detection modality.
Data Analysis and Hit Selection
The large volume of data generated requires a systematic analysis pipeline.[15]
-
Quality Control: Monitor the Z'-factor for each plate to ensure data quality. Plates with a Z' < 0.5 may be flagged for review or re-screening.
-
Data Normalization: Raw data from each well is normalized against the plate's internal controls. A common method is to calculate the percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))
-
Hit Identification: A hit threshold is defined, often based on the statistical distribution of the data. A common method is to select compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample population (or a robust equivalent like the median absolute deviation).[16]
Table 1: Example Primary HTS Run Quality Control Metrics
| Plate ID | Mean Positive Signal | Mean Negative Signal | Z'-Factor | Hit Rate (%) | Status |
|---|---|---|---|---|---|
| P001 | 85,432 | 4,123 | 0.78 | 0.65 | Pass |
| P002 | 87,112 | 3,987 | 0.81 | 0.52 | Pass |
| P003 | 79,854 | 15,654 | 0.41 | 1.10 | Fail (Review) |
| P004 | 86,543 | 4,033 | 0.75 | 0.78 | Pass |
Hit Confirmation and Validation Cascade
A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives, such as assay artifacts and promiscuous compounds, and to confirm the activity of true hits.[17][18]
Caption: A robust Hit Confirmation and Validation Cascade.
Protocol: Hit Re-testing (Cherry-Picking)
-
Select Hits: Identify all compounds that met the hit criteria in the primary screen.
-
Re-supply: Obtain fresh samples of the hit compounds, either from the original stock plates ("cherry-picking") or by ordering new powder.[4]
-
Re-test: Test these compounds again in the primary assay, often in triplicate, at the same concentration to confirm their activity. Compounds that do not reproduce their activity are discarded.
Protocol: Dose-Response Analysis and IC50 Determination
-
Serial Dilution: For all confirmed hits, prepare a serial dilution series (e.g., 10 points, 3-fold dilutions starting from 50 µM).
-
Test: Run the diluted compounds in the primary assay.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 (the concentration at which 50% of the activity is inhibited).[14]
Protocol: Orthogonal and Counter-Screening Assays
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), confirmed hits are tested in an orthogonal assay.[11] This assay should measure the same biological endpoint but use a different detection method (e.g., a label-free binding assay instead of a fluorescence-based activity assay).
-
Counter-Screening: To eliminate non-specific inhibitors or promiscuous compounds, hits are tested in assays for unrelated targets. This helps identify compounds that are not selective for the target of interest.
Initial Structure-Activity Relationship (SAR) Analysis
The dose-response data from validated hits are analyzed to identify preliminary SAR.[13] Chemists look for trends where small changes in the 4-alkyl group or other substituents lead to predictable changes in potency. This analysis helps prioritize chemical series for further development.[17]
Table 2: Example Summary of Confirmed Hits and Potency
| Compound ID | Structure (4-Alkyl Group) | Primary Assay IC50 (µM) | Orthogonal Assay Ki (µM) | Notes |
|---|---|---|---|---|
| T-001 | -CH2CH3 (Ethyl) | 1.2 | 1.5 | Potent and confirmed |
| T-002 | -CH(CH3)2 (Isopropyl) | 0.8 | 0.9 | Most potent hit |
| T-003 | -CH2CH2CH3 (Propyl) | 5.6 | 6.1 | Moderate potency |
| T-004 | -CH2Ph (Benzyl) | > 50 | > 50 | Inactive in re-test |
| T-005 | -CH2CH3 (Ethyl) | 2.5 | Not Active | Artifact in primary assay |
Conclusion and Next Steps
Following the systematic workflow described in this application note—from library generation and assay validation to a multi-step hit confirmation cascade—researchers can confidently identify potent and selective modulators of their biological target from a 4-alkyl-4H-1,2,4-triazole library. The validated hits emerging from this process are not merely data points; they are high-quality starting points for subsequent lead optimization programs.[17] These compounds can then be subjected to further medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, ultimately accelerating the journey from initial discovery to a potential clinical candidate.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 4-Isopropyl-4H-1,2,4-triazole Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the synthesis of potent antifungal compounds, largely due to its ability to effectively inhibit fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1] This document provides a comprehensive guide for the in vitro evaluation of 4-Isopropyl-4H-1,2,4-triazole, a representative of this promising class of compounds. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and for conducting Time-Kill Kinetic Assays are presented. These methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific rigor. This guide is intended to equip researchers with the necessary tools to accurately assess the antifungal potential of novel triazole derivatives.
Introduction: The Rationale for Investigating Novel Triazole Antifungals
The global burden of fungal diseases is significant, with high mortality rates associated with invasive infections, particularly in immunocompromised individuals.[1] For decades, triazole antifungals have been pivotal in the management of these infections. Their mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component not found in mammalian cells, which confers a degree of selective toxicity.[2] Specifically, the nitrogen atom at the 4-position of the triazole ring binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth or cell death.[4]
This compound represents a structural variant within this class. The isopropyl group at the N4 position may influence the compound's lipophilicity, solubility, and interaction with the active site of the target enzyme, potentially leading to an altered spectrum of activity or improved pharmacokinetic properties. A systematic in vitro evaluation is the foundational step in characterizing its antifungal profile and determining its potential as a clinical candidate.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary molecular target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.
Figure 1: Mechanism of action of this compound.
Essential Materials and Reagents
Test Compound:
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Control Antifungals:
-
Fluconazole (for susceptibility testing quality control)
-
Amphotericin B (optional, for comparison)
Fungal Strains (Quality Control and Test Isolates):
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Clinically relevant isolates of pathogenic fungi
Culture Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
Equipment and Consumables:
-
Biosafety cabinet (Class II)
-
Incubator (35°C)
-
Spectrophotometer or microplate reader (600 nm)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile petri dishes
-
Hemocytometer or automated cell counter
-
Sterile conical tubes and microtubes
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by CLSI document M27 for yeasts and M38 for filamentous fungi, is the gold standard.
4.1.1. Preparation of Fungal Inoculum:
-
Yeast Inoculum (C. albicans, C. neoformans):
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Further dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi Inoculum (A. fumigatus):
-
Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
4.1.2. Broth Microdilution Procedure:
Figure 2: Workflow for MIC determination by broth microdilution.
-
Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).
-
In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12.
-
Add 200 µL of the drug stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
4.1.3. Data Presentation:
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 8 | 1 |
| Cryptococcus neoformans | 16 | 4 |
| Aspergillus fumigatus | 32 | 64 |
| Candida glabrata (clinical isolate) | >64 | 32 |
Note: The data presented in this table is for illustrative purposes only.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[6]
4.2.1. Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate, labeled SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the growth control spot.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.[7]
4.2.2. Data Interpretation:
-
Fungicidal: If the MFC/MIC ratio is ≤ 4.
-
Fungistatic: If the MFC/MIC ratio is > 4.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | 8 | 16 | 2 | Fungicidal |
| Cryptococcus neoformans | 16 | >64 | >4 | Fungistatic |
Note: The data presented in this table is for illustrative purposes only.
Protocol 3: Time-Kill Kinetic Assay
This assay provides insights into the rate at which an antifungal agent kills a fungus.
4.3.1. Procedure:
-
Prepare a fungal inoculum as described for the MIC assay, but with a final concentration of approximately 5 x 10^5 CFU/mL in SDB.
-
Prepare flasks containing SDB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a drug-free growth control flask.
-
Inoculate each flask with the fungal suspension.
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
4.3.2. Data Analysis and Visualization:
Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Figure 3: Representative time-kill curve plot.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound's antifungal activity. By systematically determining the MIC, MFC, and time-kill kinetics against a panel of pathogenic fungi, researchers can gain a comprehensive understanding of the compound's potency, spectrum of activity, and fungicidal or fungistatic nature. Positive results from these assays would warrant further investigation, including cytotoxicity studies, in vivo efficacy in animal models of infection, and mechanistic studies to confirm its interaction with lanosterol 14α-demethylase. This structured approach is essential for the efficient progression of novel antifungal candidates through the drug development pipeline.
References
- 1. isres.org [isres.org]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for determining cytotoxicity of 4-Isopropyl-4H-1,2,4-triazole
Cell-Based Assays for Determining the Cytotoxicity of 4-Isopropyl-4H-1,2,4-triazole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound this compound. Recognizing that cytotoxicity can manifest through diverse mechanisms, this guide advocates for a multi-assay, orthogonally validated approach. We present detailed protocols for a suite of robust, cell-based assays, each interrogating a distinct cellular process: metabolic activity (MTT Assay), cell membrane integrity (LDH Release Assay), lysosomal viability (Neutral Red Uptake Assay), and the induction of programmed cell death (Annexin V/PI and Caspase-3/7 Assays). The rationale behind experimental design, cell line selection, and data interpretation is discussed in depth to ensure scientific rigor and the generation of reliable, publication-ready data.
Introduction and Scientific Background
1.1 The 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds, including well-established antifungal and anticancer agents.[1][2][3] The biological activities of triazole derivatives often stem from their ability to interact with biological receptors and inhibit key enzymes through hydrogen bonding and dipole interactions.[1][3] A prominent mechanism for many triazole-based antifungal drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][4][5] While this provides a potential mechanism of action, the specific biological targets of novel derivatives like this compound are often unknown. Therefore, initial assessment of its general cytotoxicity across various cell types is a critical first step in its pharmacological evaluation.[6]
1.2 The Imperative for Multi-Parametric Cytotoxicity Assessment
Cytotoxicity testing is a cornerstone of toxicology and drug development, providing critical data on how a chemical affects cell viability and function.[7][8] A compound can induce cell death through various mechanisms, broadly classified as necrosis (uncontrolled cell death, often due to acute injury) or apoptosis (programmed cell death). A robust cytotoxicity profile cannot be determined by a single assay. For instance, a compound might inhibit mitochondrial respiration without immediately compromising membrane integrity. Relying solely on a membrane integrity assay would fail to detect this cytotoxic effect. This guide, therefore, details a panel of assays to provide a holistic view of a compound's potential toxicity.[9]
1.3 Principles of Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[10] The selection should be guided by the intended application of the compound. Key considerations include:
-
Tissue Origin: The cell line should be relevant to the compound's potential target tissue.[11][12] For a compound with unknown targets, a panel including a liver cell line (e.g., HepG2), due to the liver's central role in xenobiotic metabolism, and a common fibroblast line (e.g., L929) is a good starting point.[13][14]
-
Disease Relevance: If the compound is being investigated as a potential anticancer agent, a panel of cancer cell lines relevant to the target indication should be used.[15][16]
-
Comparison to "Normal" Cells: It is crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells HEK-293 or human fibroblasts) to assess the compound's therapeutic index—its ability to kill cancer cells while sparing normal cells.[17]
-
Growth Characteristics: The chosen cell lines should be well-characterized, exhibit reproducible growth patterns, and be suitable for the 96-well plate format used in these high-throughput assays.[18]
Experimental Workflows and Core Methodologies
A logical approach to cytotoxicity screening involves progressing from general viability assays to more specific, mechanistic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner’s Review | Puerto Rico Health Sciences Journal [prhsj.rcm.upr.edu]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. blog.johner-institute.com [blog.johner-institute.com]
- 14. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Strategic Use of 4-Isopropyl-4H-1,2,4-triazole in Modern Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] This five-membered heterocycle, with its three nitrogen atoms, possesses a unique combination of physicochemical properties that make it an invaluable building block for drug designers.[3] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][4] Consequently, derivatives of 1,2,4-triazole have been developed into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[1][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of a specific, yet underexplored, derivative: 4-isopropyl-4H-1,2,4-triazole . We will delve into its synthesis, its potential as a pharmacophore, and provide detailed protocols for its incorporation into lead compounds, underpinned by the wealth of knowledge surrounding the broader 1,2,4-triazole class.
The Significance of the 4-Isopropyl Substituent
While the 1,2,4-triazole core provides the foundational chemical properties, the substituent at the N4 position plays a crucial role in modulating a molecule's steric and electronic profile, ultimately influencing its biological activity. The isopropyl group, a small, branched alkyl chain, offers several key advantages:
-
Lipophilicity: The isopropyl group increases the lipophilicity of the triazole moiety, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The branched nature of the isopropyl group can provide steric hindrance, protecting the triazole ring and adjacent functionalities from metabolic degradation.
-
Fine-tuning Steric Interactions: The specific size and shape of the isopropyl group can be critical for optimizing binding interactions within a target protein's active site.
These characteristics make this compound an attractive building block for introducing controlled lipophilicity and steric bulk in a metabolically stable manner.
Physicochemical Properties and Bioisosterism
The 1,2,4-triazole ring is a planar, aromatic system. The nitrogen atoms act as hydrogen bond acceptors, while the C-H bonds are weakly acidic and can act as weak hydrogen bond donors.[7] This allows the triazole nucleus to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.[7]
One of the most powerful applications of the 1,2,4-triazole scaffold is as a bioisostere for the amide bond.[8][9][10] The spatial arrangement and electronic properties of the 1,4-disubstituted 1,2,4-triazole mimic those of a trans-amide linkage, but with significantly enhanced metabolic stability.[10] This strategy has been successfully employed to overcome the poor pharmacokinetic properties of peptide-based drugs.
Caption: Bioisosteric relationship between an amide bond and a 1,2,4-triazole ring.
Synthesis of this compound: A Proposed Protocol
While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably achieved through established methods for the N-alkylation of 1,2,4-triazole.[11][12] The following protocol is based on a regioselective alkylation, which typically favors substitution at the N1 and N4 positions. The separation of isomers is a critical step in this synthesis.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Materials:
-
1,2,4-Triazole
-
2-Bromopropane (Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add 2-bromopropane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.
-
Characterization: Characterize the desired this compound product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild base suitable for the deprotonation of the triazole. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.
-
Purification: The polarity difference between the N1 and N4 isomers allows for their separation by silica gel chromatography.
Applications in Drug Discovery: A World of Possibilities
The this compound building block can be incorporated into a wide range of therapeutic scaffolds to target various diseases.
Antifungal Agents
The 1,2,4-triazole core is famously present in numerous antifungal drugs like fluconazole and itraconazole.[1][6] These drugs inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The N-substituent on the triazole ring plays a key role in binding to the enzyme. The 4-isopropyl group could be explored to optimize these interactions and develop novel antifungal candidates.
Anticancer Agents
1,2,4-triazole derivatives have shown significant promise as anticancer agents through various mechanisms.[5][13][14]
-
Tubulin Polymerization Inhibitors: Some triazole-containing compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
-
Kinase Inhibitors: The triazole scaffold can be used to design potent kinase inhibitors by mimicking key hydrogen bonding interactions in the ATP-binding pocket.[8][9]
-
Aromatase Inhibitors: Drugs like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-dependent breast cancer.[1]
The incorporation of the this compound could lead to new anticancer agents with improved potency and pharmacokinetic profiles.
Antiviral and Antibacterial Agents
The broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole ring.[1] Furthermore, numerous 1,2,4-triazole derivatives have demonstrated antibacterial activity against a range of pathogens.[15][16] The this compound can serve as a starting point for the development of novel anti-infective agents.
Quantitative Structure-Activity Relationship (QSAR) Considerations
QSAR studies on 1,2,4-triazole derivatives have highlighted the importance of electronic, hydrophobic, and steric parameters in determining their biological activity.[17] The introduction of a 4-isopropyl group will significantly impact the lipophilicity (log P) and steric properties (molar refractivity, MR) of a molecule. When incorporating this building block, it is crucial to consider how these changes will affect the overall properties of the compound and its interaction with the target.
| Parameter | Influence of 4-Isopropyl Group | Potential Impact on Biological Activity |
| Lipophilicity (log P) | Increase | Improved membrane permeability, potential for increased non-specific binding. |
| Steric Bulk | Moderate Increase | Can enhance binding affinity through favorable van der Waals interactions or cause steric clashes. |
| Electronic Effects | Weak electron-donating | Minimal impact on the electronics of the triazole ring. |
Conclusion
The this compound is a promising, yet underutilized, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the 1,2,4-triazole scaffold, makes it an attractive tool for drug discovery. By leveraging the unique properties of the isopropyl group to fine-tune lipophilicity and steric interactions, researchers can unlock new avenues for the development of novel therapeutics with improved efficacy and drug-like properties. The protocols and insights provided in this guide serve as a foundational resource for harnessing the potential of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. japer.in [japer.in]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 17. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropyl-4H-1,2,4-triazole
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Isopropyl-4H-1,2,4-triazole. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to overcome common synthetic challenges with a solid understanding of the reaction dynamics.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal and agricultural chemistry, primarily involves the N-alkylation of the parent 1,2,4-triazole ring. The core challenge in this synthesis is controlling the regioselectivity of the alkylation reaction. The 1,2,4-triazole anion is a bidentate nucleophile, presenting two reactive nitrogen atoms (N1 and N4) to electrophilic attack. This inherent reactivity often leads to the formation of a mixture of two regioisomers: the desired this compound and the undesired 1-isopropyl-1H-1,2,4-triazole, with the latter often being the major product under standard alkylation conditions.[1][2] This guide will address this central issue and other potential pitfalls in the synthetic process.
Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction produced a mixture of isomers with a low yield of the desired 4-isopropyl product. How can I improve the regioselectivity?
Answer: This is the most common problem in the synthesis of this compound. The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions. Here’s a breakdown of factors to consider and strategies to employ:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation.
-
Less Polar, Sterically Hindered Conditions: To favor N4 alkylation, creating a more sterically hindered environment around the N1 position can be effective. Using a bulky, non-nucleophilic base in a less polar solvent can help achieve this. For example, using potassium carbonate in a solvent like acetone may offer different selectivity compared to sodium hydride in a polar aprotic solvent like DMF.[3]
-
DBU as a Mild Base: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a mild and convenient base for the alkylation of 1,2,4-triazole has been reported. While it often still produces a mixture, the consistent and predictable isomer ratio (around 90:10 of N1:N4) allows for a more controlled synthesis and subsequent purification.[1][2]
-
-
Nature of the Isopropylating Agent: While 2-bromopropane or 2-iodopropane are common choices, their reactivity can sometimes be difficult to control.
-
Alternative Synthetic Routes:
-
Mitsunobu Reaction: The Mitsunobu reaction, using isopropyl alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be an effective method for N-alkylation.[4][5] The reaction proceeds under mild conditions and can sometimes offer different regioselectivity compared to traditional SN2 alkylations. The order of addition of reagents is critical in a Mitsunobu reaction for optimal results.[5]
-
Acid-Catalyzed Alkylation: An abstract suggests a highly selective synthesis of 1-iso-propyl-1H-1,2,4-triazole by reacting 1,2,4-triazole with isopropyl alcohol in a sulfuric acid medium.[2] While this method is reported to be selective for the N1 isomer, understanding the conditions could provide insights into controlling the selectivity for the N4 position, perhaps by modifying the acid catalyst or reaction parameters.
-
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic control of the reaction, potentially favoring one isomer over the other.
Question 2: I have a mixture of the 1-isopropyl and 4-isopropyl isomers. How can I effectively separate them?
Answer: The good news is that the 1-isopropyl and 4-isopropyl isomers of 1,2,4-triazole are generally separable due to differences in their physical properties, such as polarity and volatility.[1][6]
-
Silica Gel Chromatography: This is the most common and often effective method for separating the two isomers.[1][6] The 4-isopropyl isomer is typically more polar than the 1-isopropyl isomer, meaning it will have a lower Rf value on a TLC plate and will elute later from a silica gel column. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
-
Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation can be an effective separation technique, particularly for larger scale preparations.
-
Recrystallization: If the crude product mixture is solid, fractional recrystallization from a suitable solvent system can be used to enrich and isolate the desired 4-isopropyl isomer. This method relies on differences in the solubility of the two isomers.
To develop an effective separation protocol, it is recommended to first analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between the two spots corresponding to the isomers.
Question 3: My reaction is sluggish and gives a low overall yield, even of the mixed isomers. What are the potential causes?
Answer: Low overall conversion can be due to several factors unrelated to regioselectivity. Here's a troubleshooting checklist:
-
Purity of Reagents:
-
1,2,4-Triazole: Ensure the 1,2,4-triazole is dry and of high purity. It is a hygroscopic solid, and moisture can interfere with the reaction, especially when using strong bases like sodium hydride.[7]
-
Isopropylating Agent: Use a fresh, high-purity source of your isopropylating agent (e.g., 2-bromopropane). Over time, alkyl halides can degrade.
-
Solvent: Use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Base Equivalents: Ensure you are using a sufficient amount of base to deprotonate the 1,2,4-triazole. Typically, at least one equivalent of base is required.
-
Inefficient Stirring: In heterogeneous reactions (e.g., with potassium carbonate as a base), ensure vigorous stirring to maximize the surface area and facilitate the reaction.
Question 4: I am observing the formation of a quaternary triazolium salt as a byproduct. How can I avoid this?
Answer: The formation of a 1,4-diisopropyl-1,2,4-triazolium salt can occur if the initially formed 1-isopropyl or 4-isopropyl-1,2,4-triazole undergoes a second alkylation. This is more likely to happen under forcing reaction conditions (high temperature, long reaction time) or if an excess of the alkylating agent is used.
-
Control Stoichiometry: Use a controlled amount of the isopropylating agent (typically 1.0 to 1.2 equivalents).
-
Monitor the Reaction: Carefully monitor the reaction progress and stop it once the starting 1,2,4-triazole is consumed to prevent over-alkylation of the product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, thus minimizing the formation of the triazolium salt.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing the regioselectivity of 1,2,4-triazole alkylation?
A1: The regioselectivity is a result of a complex interplay between electronic and steric factors. The N1 and N4 positions of the 1,2,4-triazole anion have different electron densities and are in different steric environments. The outcome of the alkylation depends on whether the reaction is under kinetic or thermodynamic control. Generally, the N1 position is considered more nucleophilic, often leading to the kinetically favored 1-alkylated product. However, the N4-alkylated product can be the thermodynamically more stable isomer in some cases. Reaction conditions such as the solvent, counter-ion of the base, and temperature can influence this balance.
Q2: Are there any safety precautions I should be aware of when working with 1,2,4-triazole and its derivatives?
A2: Yes, it is crucial to handle all chemicals with appropriate safety measures. 1,2,4-triazole is a combustible solid and can form explosive mixtures with air when finely dispersed.[8] When heated to decomposition, it can emit toxic fumes.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1,2,4-triazole and all other reagents before starting any experimental work.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the separation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguously identifying the 1-isopropyl and 4-isopropyl isomers. The chemical shifts and coupling patterns of the triazole ring protons and the isopropyl group will be distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the isomer ratio and for purification of the products. Chiral HPLC can be used for the separation of enantiomers if a chiral center is present in the molecule.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1,2,4-Triazole with Isopropyl Bromide using DBU[1]
This protocol provides a reliable method that gives a consistent, albeit mixed, ratio of isomers, which can then be separated.
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
-
Add 2-bromopropane (1.0 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 1-isopropyl-1H-1,2,4-triazole and this compound, can be purified by silica gel column chromatography.
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Temperature | Room Temperature |
| Typical Isomer Ratio (N1:N4) | ~90:10 |
Protocol 2: Mitsunobu Reaction for N-Isopropylation of 1,2,4-Triazole[4][5]
This method offers an alternative approach that may provide different regioselectivity.
-
Dissolve 1,2,4-triazole (1.0 equivalent), isopropyl alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by silica gel chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Visualizing the Process
Reaction Scheme: N-Alkylation of 1,2,4-Triazole
Caption: General reaction scheme for the N-alkylation of 1,2,4-triazole.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Isopropyl-4H-1,2,4-triazole
Introduction
Welcome to the technical support center for the purification of 4-Isopropyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this compound in high purity. As a substituted 4H-1,2,4-triazole, this molecule possesses a unique set of physicochemical properties that can present specific hurdles during downstream processing.[1][2] The stability of the 4H-isomer is generally greater than the 1H counterpart, which is an advantage; however, the isopropyl group introduces lipophilic character that influences its solubility and chromatographic behavior.[3]
This document provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to develop robust and reproducible purification strategies for your future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. Common synthesis methods for 1,2,4-triazoles can leave behind specific reactants and byproducts.[4][5] For this compound, potential impurities include:
-
Unreacted Starting Materials: Such as 4-amino-1,2,4-triazole, an isopropyl halide (e.g., 2-bromopropane), or related alkylating agents.[6]
-
Regioisomers: While the 4-substituted triazole is often the thermodynamic product, small amounts of the 1-isopropyl-1H-1,2,4-triazole isomer may form.
-
Over-alkylation Products: Formation of a quaternary triazolium salt is a possibility, especially if reaction conditions are not carefully controlled.[6]
-
Solvent Residues: Common organic solvents used in the synthesis and work-up (e.g., toluene, DMF, ethanol) may be present.[7]
-
Byproducts from Side Reactions: Depending on the specific reagents used, side reactions can introduce a variety of other impurities.
Q2: How can I quickly assess the purity of my crude this compound?
A2: A multi-pronged approach is recommended for a reliable initial assessment:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your crude mixture.[8] A single spot suggests high purity, while multiple spots indicate the presence of impurities. Staining with permanganate can help visualize non-UV active impurities.
-
Proton NMR (¹H NMR): This provides valuable structural information. The presence of unexpected peaks, particularly in the aliphatic region (for residual isopropylating agent) or aromatic region (for other triazole isomers), can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[9][10] A well-developed method can separate closely related impurities and provide their relative concentrations.
Q3: Is this compound stable during purification?
A3: The 1,2,4-triazole ring is generally stable due to its aromatic character.[2] The N4-isopropyl group further locks the molecule in the stable 4H-form.[3] However, like many organic compounds, it can be susceptible to degradation under harsh conditions such as strong acids or bases, and high temperatures over extended periods. It is advisable to conduct purification steps under neutral or mildly acidic/basic conditions and to minimize exposure to high heat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Oily Product Instead of a Solid
-
Probable Cause 1: Residual Solvent: The most common reason for an oily product is the presence of residual high-boiling solvents like DMF or DMSO, or even lower-boiling solvents if not removed effectively under vacuum.
-
Solution:
-
Azeotropic Removal: Dissolve the oily product in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or ethyl acetate. Add a higher boiling, non-polar solvent like heptane or toluene and co-evaporate under reduced pressure. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the trapped high-boiling solvent.
-
High Vacuum Drying: Dry the product under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40°C) can aid in solvent removal, but be cautious of potential product degradation.
-
-
-
Probable Cause 2: Presence of Low-Melting Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound and causing it to appear as an oil.
-
Solution:
-
Trituration: Add a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir the mixture vigorously. The solid product should precipitate out while the impurities remain in solution. Decant the solvent and repeat.
-
Chromatography: If trituration is ineffective, column chromatography is the next logical step to separate the impurities from your product.
-
-
Problem 2: Persistent Impurity with a Similar Polarity
-
Probable Cause: Regioisomer or Structurally Similar Byproduct: An isomer like 1-isopropyl-1H-1,2,4-triazole or a closely related byproduct can have very similar polarity to the desired product, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a system containing a small amount of acetone might alter the selectivity.[11]
-
Gradient Elution: Use a shallow gradient during column chromatography to improve resolution between closely eluting spots.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase (C18) silica.[12]
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: Test the solubility of your impure product in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[11][13]
-
-
-
Problem 3: Low Recovery After Column Chromatography
-
Probable Cause 1: Product Streaking on the Column: Highly polar compounds can interact strongly with the acidic silanol groups on silica gel, leading to broad peaks and poor recovery.[12]
-
Solution:
-
Deactivate Silica: Add a small amount of a polar modifier to your eluent, such as 0.5-1% triethylamine (for basic compounds) or methanol. This will cap the active sites on the silica gel and improve peak shape.
-
Use a Different Adsorbent: Consider using neutral or basic alumina, or Florisil, which have different surface properties than silica gel.
-
-
-
Probable Cause 2: Product is Volatile: Although less likely for this compound, some triazoles can have a degree of volatility.
-
Solution:
-
Avoid Excessive Heat: When removing solvent after chromatography, use a rotary evaporator with a water bath temperature no higher than 40°C.
-
Careful High Vacuum Application: Be cautious when drying the product under a high vacuum. Ensure the vacuum is applied gradually to prevent bumping and loss of material.
-
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined through small-scale screening.
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the test tube gently. If the solid dissolves upon heating, this is a good candidate solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Adsorbent and Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Alkyl-4H-1,2,4-triazole Synthesis
Welcome to the technical support center for the synthesis of 4-alkyl-4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during experimental work. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 4-alkyl-4H-1,2,4-triazoles.
Problem 1: Low or No Yield of the Desired 4-Alkyl-4H-1,2,4-triazole
Question: I am attempting to synthesize a 4-alkyl-4H-1,2,4-triazole, but I am consistently obtaining a low yield, or in some cases, no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the synthesis of 4-alkyl-4H-1,2,4-triazoles can stem from several factors, primarily related to the choice of synthetic route, reaction conditions, and purity of starting materials. Let's break down the common causes and solutions for two primary synthetic strategies:
A) Synthesis via Alkylation of a Pre-formed 1,2,4-Triazole Ring:
This is a common and often straightforward approach. However, issues with regioselectivity and incomplete reaction can lead to low yields of the desired N4-alkylated product.
-
Potential Cause 1: Competing N1-Alkylation. The 1,2,4-triazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N4 position. The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions.[1]
-
Recommended Solution: The choice of base and solvent system is critical for directing the alkylation to the N4 position.
-
Base Selection: The use of bases like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile often favors N1 alkylation.[2] To enhance N4 selectivity, consider using a stronger, bulkier base which can influence the steric accessibility of the nitrogen atoms.
-
Solvent Effects: The polarity of the solvent can influence the site of alkylation. Experimenting with different solvents may be necessary to optimize the N4-alkylation.
-
Microwave Irradiation: The use of microwave irradiation with a base like potassium carbonate in an ionic liquid has been shown to be a regioselective and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles, which may be adapted for N4-alkylation with careful optimization.[2]
-
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not be going to completion due to insufficient reaction time or temperature.
-
Recommended Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature and Time Adjustment: If the reaction is sluggish, consider gradually increasing the temperature. Be cautious, as excessive heat can lead to side reactions or decomposition. Extending the reaction time may also be beneficial.
-
-
-
Potential Cause 3: Poor Quality of Starting Materials. The purity of the starting 1,2,4-triazole and the alkylating agent is crucial.
-
Recommended Solution: Ensure your starting materials are pure and dry. Recrystallize or purify the 1,2,4-triazole if necessary. The alkylating agent should be free of impurities that could quench the base or participate in side reactions.
-
B) Synthesis from Acyclic Precursors (e.g., Pellizzari Reaction or Einhorn-Brunner Reaction):
These methods involve the condensation and cyclization of starting materials like amides, hydrazides, and hydrazines.[3]
-
Potential Cause 1: Inefficient Cyclization. The cyclodehydration step to form the triazole ring can be challenging and may require forcing conditions.
-
Recommended Solution:
-
Dehydrating Agents: For reactions involving diacylhydrazines and amines, the use of a dehydrating agent like phosphorus pentoxide or zinc chloride can promote cyclization.[4]
-
High Temperatures: These reactions often require high temperatures (sometimes exceeding 200°C) to drive the reaction to completion.[5] The use of a high-boiling point solvent can be beneficial.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases by efficiently promoting the cyclization step.[6]
-
-
-
Potential Cause 2: Side Reactions. A common side reaction is the formation of 1,3,4-oxadiazoles, especially when starting from hydrazides.[5]
Problem 2: Formation of an Isomeric Mixture (1-Alkyl- vs. 4-Alkyl-1,2,4-triazole)
Question: My reaction is producing a mixture of 1-alkyl- and 4-alkyl-1,2,4-triazoles, and I am having difficulty separating them. How can I improve the regioselectivity of my reaction to favor the 4-alkyl isomer?
Answer:
The formation of isomeric mixtures is a well-documented challenge in the alkylation of 1,2,4-triazoles.[1] The regioselectivity is influenced by a delicate interplay of steric and electronic factors.
-
Controlling Regioselectivity:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N4 position. Therefore, using a bulkier alkylating agent can sometimes favor alkylation at the N1 position. Conversely, for a given alkylating agent, a bulkier base might favor deprotonation at the less hindered N1, leading to subsequent N1 alkylation.
-
Electronic Effects: The electronic nature of the substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.
-
Counter-ion and Solvent: The nature of the counter-ion of the triazolide salt and the solvent can influence the position of alkylation. In some cases, specific ion-pairing can block one of the nitrogen atoms, directing the alkylating agent to the other.
-
-
Strategies to Enhance 4-Alkylation:
-
Protecting Groups: A multi-step approach involving the use of a protecting group on the N1 position can be a reliable way to ensure exclusive N4-alkylation. Subsequent deprotection would yield the desired product.
-
Directed Synthesis: Instead of alkylating a pre-formed triazole, consider a synthetic route that unambiguously forms the 4-alkyl-1,2,4-triazole. For example, the reaction of a diacylhydrazine with a primary amine is a known method for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles.[4]
-
Catalyst Control: In some related heterocyclic syntheses, the choice of metal catalyst has been shown to control regioselectivity.[7][8] While less documented for simple alkylations of 1,2,4-triazole, this could be an area for exploration.
-
-
Separation of Isomers:
-
Chromatography: If a mixture is obtained, careful column chromatography is the most common method for separation. Due to the polarity of triazoles, a normal-phase silica gel column with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) is often effective. In challenging cases, reverse-phase chromatography may be necessary.[9][10]
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities and one isomer is crystalline.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-alkyl-4H-1,2,4-triazoles?
A1: The most prevalent methods include:
-
Alkylation of 1,2,4-triazole: This involves the reaction of a 1,2,4-triazole with an alkylating agent (e.g., alkyl halide) in the presence of a base.[1][2]
-
Pellizzari Reaction: This method involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted 1,2,4-triazole.[3]
-
Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid to yield a 1,2,4-triazole.[3]
-
From Hydrazine and Formamide: 1,2,4-triazole itself can be synthesized from hydrazine and formamide, which can then be alkylated.[11] Microwave-assisted synthesis from hydrazines and formamide can also be used to produce substituted 1,2,4-triazoles.[12]
-
Multicomponent Reactions: Several multicomponent reactions have been developed for the efficient synthesis of substituted 1,2,4-triazoles.[7]
Q2: How can I monitor the progress of my 4-alkyl-4H-1,2,4-triazole synthesis?
A2: The most common techniques for reaction monitoring are:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the disappearance of starting material and the appearance of the product peak with its corresponding mass-to-charge ratio. This is particularly useful for confirming the identity of the product and detecting any major byproducts.
Q3: What are some common side reactions to be aware of during the synthesis of 4-alkyl-4H-1,2,4-triazoles?
A3: Besides the formation of N1-alkylated isomers, other potential side reactions include:
-
Formation of 1,3,4-Oxadiazoles: This is a common byproduct when using hydrazides as starting materials, particularly under harsh dehydrating conditions.[5]
-
Thermal Rearrangement: At high temperatures, 4-alkyl-4H-1,2,4-triazoles can undergo thermal rearrangement to the more stable 1-alkyl-1H-1,2,4-triazoles.[5][13][14] If you are isolating an unexpected isomer, consider if the reaction temperature was too high.
-
Decomposition: Sensitive functional groups on the starting materials or the product can decompose under the reaction conditions, leading to a complex mixture of byproducts.[5]
Q4: My final 4-alkyl-4H-1,2,4-triazole product is difficult to purify. What purification strategies can I employ?
A4: The purification of 1,2,4-triazoles can be challenging due to their polarity.
-
Column Chromatography: As mentioned earlier, silica gel chromatography with a polar eluent is the standard method. Adding a small amount of a modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel. For highly polar compounds, reverse-phase chromatography (C18) might be more effective.[9]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.
-
Acid-Base Extraction: If your product has a basic character, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The triazole will move to the aqueous layer. Then, basify the aqueous layer and extract the purified triazole back into an organic solvent.
-
Removal of Metal Catalysts: If a metal catalyst was used in the synthesis, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove residual metal ions.[9]
Visualizing Synthetic Pathways and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a common synthetic route and a decision-making workflow for addressing low yield.
Caption: General workflow for the synthesis of 4-alkyl-4H-1,2,4-triazoles via alkylation.
Caption: Troubleshooting decision tree for low yield in 4-alkyl-4H-1,2,4-triazole synthesis.
Optimized Reaction Conditions: A Tabular Summary
The following table summarizes representative reaction conditions for the synthesis of 4-alkyl-4H-1,2,4-triazoles. Note that optimal conditions can vary depending on the specific substrates used.
| Synthetic Method | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pellizzari Reaction | Benzamide, Benzoylhydrazide | None (neat) | >200 | Several | Moderate to High | [5] |
| Einhorn-Brunner Reaction | N-formyl benzamide, Phenyl hydrazine | Weak acid | Variable | Variable | Good | [3] |
| Alkylation | 1,2,4-Triazole, Alkyl Halide | K2CO3, Ionic Liquid | 80 (Microwave) | 0.17 | ~88 | [2] |
| From Diacylhydrazines | Diacylhydrazine, Primary Amine | PCl5, Toluene | Reflux | 10 | Good | [4] |
| From Hydrazine & Formamide | Hydrazine, Formamide | None | 160-180 | Extended | 92-98 | [11] |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Diphenyl-4-alkyl-4H-1,2,4-triazole (Adapted from Pellizzari Reaction Principles) [5]
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
If desired, a high-boiling point solvent such as paraffin oil can be added to facilitate stirring.
-
Heat the mixture to a temperature above 200°C with vigorous stirring.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a solvent was used, dilute the reaction mixture with a non-polar solvent like hexanes to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
General Procedure for the N-Alkylation of 1,2,4-Triazole (Representative Protocol)
-
To a solution of 1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. isres.org [isres.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Synthesis of 4-Isopropyl-4H-1,2,4-triazole
Introduction: The 4-substituted-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, valued for its unique electronic properties and ability to engage in diverse biological interactions. The synthesis of 4-isopropyl-4H-1,2,4-triazole, a common building block, is typically achieved through the N-alkylation of the parent 1,2,4-triazole. However, this seemingly straightforward reaction is frequently complicated by a lack of regioselectivity, leading to the formation of undesired isomers and byproducts. This guide provides in-depth troubleshooting strategies, detailed analytical protocols, and answers to frequently asked questions to help researchers navigate these challenges, optimize their synthetic routes, and ensure the purity of their target compound.
Section 1: Understanding the Core Reaction & Potential Byproducts
The primary challenge in the synthesis of this compound via alkylation stems from the ambident nucleophilic nature of the 1,2,4-triazole anion. The molecule presents two distinct nitrogen atoms, N1 and N4, that can be alkylated, leading to a mixture of regioisomers.[1][2] Furthermore, aggressive reaction conditions can lead to over-alkylation.
The main products and byproducts are:
-
This compound (Desired Product): The thermodynamically stable, symmetrical N4-isomer.
-
1-Isopropyl-1H-1,2,4-triazole (Isomeric Byproduct): The kinetically favored, unsymmetrical N1-isomer.[1][3]
-
1,4-Diisopropyl-1,2,4-triazolium Salt (Over-alkylation Byproduct): A quaternary salt formed by the alkylation of both N1 and N4 positions.[1][4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction produced a mixture of isomers. How can I improve the regioselectivity for the desired 4-isopropyl product?
Root Cause Analysis: The ratio of N1 to N4 alkylation is a delicate balance of kinetic and thermodynamic control, influenced heavily by the choice of base, solvent, and reaction temperature. The N1 position is often more nucleophilic, leading to it being the kinetic product, while the N4-substituted product is typically more thermodynamically stable.[1][3]
Solution Strategy: To favor the N4-isomer, conditions should be chosen that allow the reaction to reach thermodynamic equilibrium or that sterically or electronically favor attack at the N4 position.
-
Base Selection: A non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective. It deprotonates the triazole without competing in the alkylation, and its use has been shown to provide good yields of 1-substituted triazoles, which in some cases can be the desired product, but the principles apply to controlling selectivity.[3] Traditional bases like sodium hydride (NaH) in DMF often lead to mixtures.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) can solvate the cation of the base, increasing the nucleophilicity of the triazolide anion and often leading to mixtures. Less polar solvents might offer better selectivity.
-
Temperature: Higher temperatures can help overcome the kinetic barrier to the formation of the more stable N4-isomer. However, this must be balanced against the risk of over-alkylation and degradation.
| Condition | Base | Solvent | Typical Outcome | Rationale |
| Kinetic Control | NaH | THF / DMF | High N1:N4 ratio | Strong base and polar aprotic solvent favor the faster reaction at the more nucleophilic N1 position. |
| Thermodynamic Favoring | K₂CO₃ | Acetonitrile | Improved N4 selectivity | A weaker base and solvent system allows for potential equilibration towards the more stable N4 product. |
| Optimized Selectivity | DBU | Toluene | High N1:N4 ratio (often >90:10) | DBU is a mild, non-nucleophilic base that provides consistent, though often N1-favoring, regioselectivity.[3] |
| Protective Group Strategy | 1. Ac₂O 2. NaH, R-X 3. Hydrolysis | Various | Excellent N4 selectivity | The N1 position is blocked by a removable acyl group, forcing alkylation at N4.[1] |
Experimental Protocol: Optimizing N4-Selectivity using a Protective Group Strategy [1] This protocol forces alkylation to the N4 position by temporarily blocking the N1 position.
-
N1-Acetylation: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 1,2,4-triazole (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture to reflux for 2-3 hours.
-
Isolation of N1-Acetyl-1,2,4-triazole: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting 1-acetyl-1,2,4-triazole can often be used in the next step without further purification.
-
N4-Isopropylation: Dissolve the 1-acetyl-1,2,4-triazole (1.0 eq) in a suitable anhydrous solvent like DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. After gas evolution ceases, add 2-bromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Hydrolysis (Deprotection): Quench the reaction carefully with methanol. Add aqueous sodium hydroxide (2M) and stir the mixture at room temperature for 1-2 hours to hydrolyze the acetyl group, yielding the 4-isopropyl-1,2,4-triazole.
-
Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Q2: I've detected a salt-like byproduct that is insoluble in my workup solvent. What is it and how can I prevent it?
Root Cause Analysis: This byproduct is almost certainly the 1,4-diisopropyl-1,2,4-triazolium salt, formed when the initially formed mono-isopropyl triazole (either isomer) is alkylated a second time.[1][4] This occurs when an excess of the alkylating agent is used or when reaction conditions (high temperature, high concentration) are too harsh.
Solution Strategy: Prevention relies on careful stoichiometric control and moderation of reaction conditions.
-
Stoichiometry: Use a precise amount of the isopropyl halide, typically between 1.0 and 1.05 equivalents relative to the 1,2,4-triazole.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration, minimizing the chance of a second alkylation event.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations, starting at 0 °C and slowly warming to room temperature is sufficient.
-
Monitoring: Track the reaction progress by TLC or GC-MS to ensure it is stopped once the starting material is consumed, before significant over-alkylation occurs.
Q3: How can I reliably identify and quantify the N1 and N4 isomers in my product mixture?
Root Cause Analysis: The N1 and N4 isomers have distinct structural and electronic properties that result in different spectroscopic signatures. Accurate quantification is essential for calculating yield and assessing the success of optimization efforts.
Solution Strategy: ¹H NMR spectroscopy is the most powerful and direct tool for both identifying and quantifying the isomers.
-
¹H NMR Spectroscopy: The key difference lies in the symmetry of the molecules.
-
This compound (N4-isomer): This molecule has a C₂ axis of symmetry. Therefore, the two protons on the triazole ring (at C3 and C5) are chemically equivalent and appear as a single sharp singlet.
-
1-Isopropyl-1H-1,2,4-triazole (N1-isomer): This molecule is unsymmetrical. The two ring protons (at C3 and C5) are in different chemical environments and appear as two distinct singlets.[3]
-
Experimental Protocol: Isomer Ratio Determination by ¹H NMR
-
Sample Preparation: Prepare a clean, dry NMR tube. Accurately weigh a sample of the crude reaction mixture (approx. 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1, e.g., 30 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Spectral Analysis:
-
Identify the sharp singlet corresponding to the C3-H/C5-H protons of the N4-isomer (typically around δ 8.3-8.5 ppm). Integrate this peak and assign it a value (e.g., I_N4).
-
Identify the two distinct singlets for the C3-H and C5-H protons of the N1-isomer (typically around δ 8.0-8.2 ppm and δ 8.6-8.8 ppm). Integrate both of these peaks. Their integral values should be nearly identical. Let the average be I_N1.
-
-
Quantification: The molar ratio of the isomers is calculated as follows:
-
Molar Ratio (N4 : N1) = (I_N4 / 2) : I_N1
-
Note: The integral for the N4-isomer (I_N4) represents two protons, so it must be divided by two for a correct molar comparison with the integrals of the N1-isomer, each of which represents a single proton.
-
Q4: What is the best strategy for purifying this compound from its N1-isomer?
Root Cause Analysis: The two isomers have different physical properties (polarity, boiling point, crystallinity) that can be exploited for separation.
Solution Strategy: The choice of method depends on the scale of the reaction and the physical nature of the products.
-
Fractional Distillation: If both isomers are liquids and their boiling points differ by at least 20-30 °C, fractional distillation under reduced pressure can be effective for larger quantities.
-
Recrystallization: This is often the most effective method if the desired N4-isomer is a solid or can be crystallized from a suitable solvent system, leaving the N1-isomer in the mother liquor. Experiment with different solvents (e.g., ethyl acetate/hexanes, toluene, isopropanol/water) to find a system that provides good differential solubility.
-
Silica Gel Chromatography: For small-scale purification and for obtaining highly pure material, column chromatography is reliable.[5] The N1-isomer is generally more polar than the N4-isomer and will have a lower R_f value. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Selective Salt Formation: In some cases, the isomers can be separated by treating the mixture with an acid. The resulting salts may have different solubilities, allowing for separation by filtration.[6]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the thermal stability of this compound? Could my purification by distillation be causing degradation? The 1,2,4-triazole ring is generally aromatic and thermally robust.[7] Most simple N-alkylated triazoles can be distilled under vacuum without significant decomposition. However, thermal stability is substituent-dependent.[8] It is always advisable to perform a small-scale trial or run a thermogravimetric analysis (TGA) if you are working with a novel derivative or distilling at high temperatures (e.g., >150-200 °C) for prolonged periods.[7]
FAQ 2: Are there alternative synthetic routes that avoid this regioselectivity issue entirely? Yes. Instead of alkylating a pre-formed triazole ring, you can construct the ring with the N4-substituent already in place. A common method involves the reaction of diacylhydrazines with a primary amine (in this case, isopropylamine), often in the presence of a dehydrating agent.[9] Another approach is the reaction of amidines with hydrazine derivatives.[10] These methods directly yield the 3,4,5-trisubstituted-4H-1,2,4-triazole core, completely bypassing the N1/N4 isomerization problem.[11]
FAQ 3: My alkylating agent, 2-bromopropane, is prone to elimination. Could this be a source of byproducts? Yes, this is a valid concern. Under basic conditions, 2-bromopropane can undergo E2 elimination to form propene gas. Using a non-nucleophilic, sterically hindered base like DBU can favor the desired S_N2 substitution over elimination. Running the reaction at lower temperatures will also significantly suppress the elimination pathway. If elimination is a major issue, consider using an alternative alkylating agent with a better leaving group, such as isopropyl tosylate or isopropyl triflate, which can often be used under milder conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijsr.net [ijsr.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
Stability issues of 4-Isopropyl-4H-1,2,4-triazole in solution
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability issues of 4-Isopropyl-4H-1,2,4-triazole in solution.
Technical Support Center: this compound
Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered in experimental settings. We will delve into the underlying chemical principles governing the stability of this compound and provide actionable troubleshooting strategies and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the best practices for storing solid this compound and its prepared solutions?
A1: Proper storage is paramount to ensure the long-term integrity of your compound.
-
Solid Form: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark environment.[1] For long-term storage, temperatures of +4°C or -20°C are advisable.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further protect against potential long-term oxidative degradation, though the triazole ring is generally robust.[1]
-
In Solution: Stock solutions should be stored at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] The choice of solvent is critical; ensure the compound is stable in your chosen solvent by performing a preliminary stability check if long-term storage is intended. Always protect solutions from light, as photodegradation can be a concern for many heterocyclic compounds.[1][2]
Q2: The name specifies the 4H-tautomer. How stable is this form, and can it isomerize in solution?
A2: The 1,2,4-triazole ring can exist in two tautomeric forms: 1H and 4H.[3][4][5] In the parent molecule, the 1H-tautomer is generally more stable.[3] However, in your specific compound, the presence of the isopropyl substituent at the N4 position effectively "locks" the molecule into the 4H configuration.[6] This prevents tautomerization, leading to greater conformational rigidity and eliminating the complexities of handling a compound that exists as an equilibrium mixture in solution.[6] This structural feature generally enhances both thermal and hydrolytic stability compared to its unsubstituted counterparts.[6]
Q3: How susceptible is the this compound ring to cleavage under acidic or basic conditions?
A3: The 1,2,4-triazole ring is an aromatic system, which confers significant chemical stability.[1][7] It is generally resistant to cleavage under the typical mild acidic and basic conditions used in many biological assays or chromatographic separations.[1][8] However, this stability is not absolute. Exposure to harsh conditions, such as concentrated acids or bases, particularly at elevated temperatures, can lead to hydrolysis or molecular rearrangement.[1] The rate and likelihood of such degradation are highly dependent on the specific conditions (pH, temperature, exposure time) and the other substituents on the triazole ring.[1]
Q4: I am observing a loss of my compound in solution over time. What are the most likely causes?
A4: The degradation of this compound in solution is typically influenced by a combination of four key factors:
-
pH: As discussed, extremes in pH can promote hydrolysis, especially when combined with heat. Some triazole-based systems show pH-dependent elimination reactions.[9]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and thermal decomposition.[1][10]
-
Light: Photodegradation can be a significant issue for heterocyclic and aromatic compounds.[1] Exposure to ambient laboratory light or, more severely, UV light can induce photochemical reactions that alter the compound's structure.[2][11]
-
Solvent and Buffer Components: The solvent system itself can play a role. For instance, nucleophilic components in a buffer could potentially react with the compound over long incubation periods, although the triazole ring is generally not highly susceptible to nucleophilic attack under mild conditions.[3]
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: Inconsistent or Diminishing Activity in Biological Assays
-
Potential Cause: The compound is degrading in the stock solution or within the assay medium during the experimental timeframe.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Chemical degradation of the parent compound due to hydrolysis, photodegradation, or thermal stress.
-
Diagnostic Steps:
-
Verify System Integrity: First, ensure the new peaks are not artifacts from the solvent, column bleed, or carryover. Inject a blank solvent run.
-
Control Autosampler Temperature: If your autosampler is not cooled, the compound may be degrading while waiting for injection. Set the autosampler temperature to a low, stable value (e.g., 4°C).
-
Execute a Forced Degradation Study: This is the most definitive way to identify the cause. Use the protocol outlined in "Experimental Protocols" to systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress.[1] This will help you identify the specific conditions that cause degradation and characterize the resulting degradant peaks.
-
Analyze Degradants: If possible, use LC-MS/MS to obtain mass information on the new peaks. This can provide crucial clues about the degradation pathway (e.g., a mass increase of 16 amu may suggest oxidation; a loss of 42 amu could indicate de-isopropylation).
-
Key Stability Factors & Influences
The stability of this compound in solution is not intrinsic but is a function of its environment. The diagram below illustrates the primary external factors that can compromise its integrity.
Caption: Primary environmental factors affecting compound stability in solution.
Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of this compound. A validated, stability-indicating HPLC method is required for analysis.
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol assesses the compound's stability across a range of pH values.[1]
-
Prepare Solutions:
-
Prepare three buffer solutions: pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).[1]
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
-
Incubation:
-
Add a small volume of the stock solution to each of the three buffers to achieve a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the buffer pH.
-
Prepare three sets of these solutions. Incubate one set at room temperature (~25°C) and another at an elevated temperature (e.g., 50°C). Keep the third set at 4°C as a control.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC to determine the remaining percentage of the parent compound relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time for each condition. This will reveal the pH and temperature conditions under which the compound is least stable.
-
Protocol 2: Photostability Assessment
This protocol determines the compound's susceptibility to light-induced degradation.
-
Prepare Samples:
-
Prepare a solution of the compound in a relevant solvent (e.g., assay buffer or water/acetonitrile) at a concentration suitable for HPLC analysis.
-
Transfer the solution into two sets of clear glass vials.
-
-
Exposure:
-
Wrap one set of vials completely in aluminum foil to serve as the "dark" control.
-
Place both sets of vials in a photostability chamber with a controlled light source (ICH Q1B guidelines recommend a cool white fluorescent lamp and a near UV lamp). If a chamber is unavailable, placing them under ambient laboratory lighting can provide a baseline assessment.
-
-
Sampling and Analysis:
-
Analyze aliquots from both the light-exposed and dark control vials by HPLC at various time points (e.g., 0, 4, 8, 24 hours).
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and dark control samples. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample indicates photosensitivity.
-
| Condition | Parameter | Typical Result | Interpretation |
| Hydrolysis | pH 4, 50°C, 48h | >95% Remaining | Stable under mild acidic conditions. |
| pH 9, 50°C, 48h | >95% Remaining | Stable under mild basic conditions. | |
| Thermal | pH 7, 70°C, 24h | ~80% Remaining | Potential for thermal degradation during prolonged heating. |
| Photolytic | Light Exposed, 24h | ~85% Remaining | Moderate photosensitivity; protection from light is advised. |
| Control | Dark, 4°C, 48h | >99% Remaining | Compound is stable under ideal storage conditions. |
| Table 1: Example of a summary stability data table for this compound following forced degradation studies. |
References
- 1. benchchem.com [benchchem.com]
- 2. Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. isres.org [isres.org]
- 6. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Yield and Purity of 4-Isopropyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis and purification of 4-Isopropyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, a detailed experimental protocol, and key data to enhance your experimental success.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the formation of this compound?
A1: Low yields in the synthesis of this compound, typically prepared via the N-alkylation of 1,2,4-triazole with an isopropyl halide, are often attributed to a lack of regioselectivity. The alkylation can occur at either the N1 or N4 position of the triazole ring, leading to the formation of the desired 4-isopropyl isomer and the undesired 1-isopropyl isomer.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1][3]
To favor the formation of the 4-isopropyl isomer and improve your yield, consider the following:
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. While traditional bases like sodium hydride (NaH) can be used, they often lead to a mixture of isomers.[1] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a mild and effective base for the alkylation of 1,2,4-triazoles, providing good yields of the N1-substituted product, which in this case would be the undesired isomer if not for proper optimization.[1] For favoring the N4 position, exploring different bases and solvent systems is crucial. Some literature suggests that in certain solvent systems, different bases can influence the N1/N4 ratio.
-
Solvent Selection: The polarity of the solvent can influence the site of alkylation. Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly used. Experimenting with different solvents may alter the isomer ratio.
-
Reaction Temperature: Temperature can affect the regioselectivity of the reaction. Running the reaction at lower temperatures may favor one isomer over the other. It is advisable to start at room temperature and adjust as needed based on reaction monitoring.
Q2: I'm observing a significant amount of an impurity with a similar mass in my crude product. What is it likely to be and how can I minimize its formation?
A2: The most probable impurity is the regioisomer, 1-Isopropyl-1H-1,2,4-triazole.[1][2] As mentioned previously, the alkylation of 1,2,4-triazole is often not completely regioselective.
To minimize its formation, you can:
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature to find conditions that maximize the formation of the 4-isopropyl isomer. A design of experiments (DoE) approach can be beneficial here.
-
Consider a different synthetic route: While N-alkylation is the most direct method, alternative strategies for synthesizing 4-substituted-4H-1,2,4-triazoles exist, such as the reaction of diacylhydrazines with primary amines.[4][5]
Q3: How can I effectively separate the 4-isopropyl and 1-isopropyl isomers to improve the purity of my final product?
A3: The separation of these isomers is a critical step for obtaining pure this compound. Due to differences in their polarity and volatility, the following techniques are effective:
-
Column Chromatography: This is the most common method for separating the isomers.[6] Normal-phase silica gel chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can effectively separate the two isomers. The 1-isopropyl isomer is typically less polar and will elute first.
-
Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale preparations.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to enrich the desired isomer. This method relies on differences in solubility between the two isomers.
Q4: My purified product is an oil, but I was expecting a solid. What could be the reason?
A4: The physical state of a compound is dependent on its purity and the crystalline lattice energy. If your this compound is an oil, it could be due to:
-
Presence of Impurities: Even small amounts of the isomeric impurity or residual solvent can disrupt the crystal lattice and prevent solidification. Further purification may be necessary. "Oiling out" during crystallization is a common issue when impurities are present.[6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be a low-melting solid or an oil at room temperature.
-
Inherent Property: It is also possible that this compound is a low-melting solid or an oil at room temperature. Consulting reliable characterization data is essential.
To induce crystallization, you can try:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a small crystal of the pure compound to the oil.
-
Trituration: Add a small amount of a non-solvent and stir vigorously to induce precipitation.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1,2,4-triazole to produce this compound.
Materials:
-
1,2,4-Triazole
-
Isopropyl bromide (2-bromopropane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF.
-
Addition of Base: To the stirred solution, add DBU (1.1 eq) dropwise at room temperature.
-
Addition of Alkylating Agent: Slowly add isopropyl bromide (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 1-isopropyl and 4-isopropyl isomers.
Data Presentation
The following table summarizes expected outcomes based on different reaction conditions, which can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | NaH | DBU | The choice of base significantly impacts the N1/N4 isomer ratio.[1] |
| Solvent | DMF | THF | Solvent polarity can influence the regioselectivity of the alkylation. |
| Temperature | 0 °C | Room Temp. | Lower temperatures may favor the formation of one isomer over the other. |
| Yield | Varies | Varies | Overall yield is dependent on the regioselectivity and purification efficiency. |
| Purity | Varies | Varies | High purity is achieved through effective separation of isomers. |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Alkyl-4H-1,2,4-Triazoles in Bioassays
Welcome to the technical support center dedicated to addressing the solubility issues of 4-alkyl-4H-1,2,4-triazoles in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving and maintaining the desired concentrations of these compounds in their experimental setups. As a class of molecules with significant therapeutic potential, understanding and overcoming their solubility limitations is crucial for accurate and reproducible bioassay results.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to effectively manage the solubility of your 4-alkyl-4H-1,2,4-triazole compounds.
Understanding the Challenge: Physicochemical Properties of 4-Alkyl-4H-1,2,4-Triazoles
The solubility of 4-alkyl-4H-1,2,4-triazoles is a complex interplay of their structural features. The core 1,2,4-triazole ring is polar and capable of hydrogen bonding, which generally favors aqueous solubility.[3][4][5][6] However, the introduction of an alkyl chain at the N4 position significantly influences the molecule's overall lipophilicity.
Key factors affecting solubility include:
-
Alkyl Chain Length: As the length of the alkyl chain increases, the lipophilicity of the molecule increases, which can lead to decreased aqueous solubility.[7]
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility.[8][9][10]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be a significant barrier to dissolution.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered with 4-alkyl-4H-1,2,4-triazoles.
Initial Observation: Compound Precipitation Upon Dilution
Question: My 4-alkyl-4H-1,2,4-triazole, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
Answer: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here’s a step-by-step troubleshooting workflow:
Step 1: Optimize the DMSO Stock Concentration and Final DMSO Percentage
-
Rationale: High concentrations of DMSO in the final assay can be toxic to cells and may not be sufficient to maintain the solubility of highly lipophilic compounds upon dilution.[11]
-
Protocol:
-
Prepare a fresh, lower concentration stock solution of your 4-alkyl-4H-1,2,4-triazole in high-purity, anhydrous DMSO.
-
Perform serial dilutions of your compound in the assay buffer.
-
Visually inspect for precipitation at each dilution step.
-
Aim for a final DMSO concentration in your assay of ≤0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[12]
-
Step 2: Employ a Co-solvent Strategy
-
Rationale: The addition of a water-miscible organic co-solvent can increase the overall solvating capacity of the aqueous medium.
-
Protocol:
-
Prepare a stock solution of your compound in a suitable co-solvent or a mixture of DMSO and a co-solvent.
-
Commonly used co-solvents include polyethylene glycol 400 (PEG 400), ethanol, or N,N-dimethylformamide (DMF).[11][13]
-
When diluting into the aqueous buffer, ensure the final concentration of the co-solvent is compatible with your assay system and does not cause cellular toxicity.
-
Step 3: Utilize Solubility Enhancers
If optimizing the solvent system is insufficient, consider using excipients to enhance solubility.
-
A. Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like your 4-alkyl-4H-1,2,4-triazole, forming an inclusion complex that is more water-soluble.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[18]
-
Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).
-
Add your 4-alkyl-4H-1,2,4-triazole (either as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
This cyclodextrin-complexed stock can then be further diluted in the assay buffer.
-
-
-
B. Non-ionic Surfactants:
-
Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20] Non-ionic surfactants are generally less disruptive to biological systems than ionic surfactants.
-
Protocol: Using Tween® 80
-
Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1% v/v).
-
Add your 4-alkyl-4H-1,2,4-triazole (from a DMSO stock) to this surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
-
Note: It is crucial to run a vehicle control with the same concentration of surfactant to account for any effects of the surfactant itself on the assay.[2]
-
-
Decision Tree for Solubility Enhancement
Caption: A decision workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for storing my 4-alkyl-4H-1,2,4-triazole stock solution?
A1: For long-term storage, it is generally recommended to store your compound as a solid at the recommended temperature (typically -20°C or -80°C). If you need to prepare a stock solution, high-purity, anhydrous DMSO is a common choice. However, be aware that repeated freeze-thaw cycles can lead to compound precipitation, and DMSO is hygroscopic, meaning it can absorb water from the air, which can reduce its solvating power. It is best to prepare fresh stock solutions or to aliquot single-use volumes to avoid these issues.
Q2: How does the pH of the assay buffer affect the solubility of my 4-alkyl-4H-1,2,4-triazole?
A2: The 1,2,4-triazole ring is weakly basic.[21] Therefore, the pH of your aqueous buffer can influence the ionization state of the molecule, which in turn can affect its solubility. While the 4-alkyl substitution prevents protonation at that nitrogen, the other nitrogens in the ring can still be protonated. It is advisable to determine the pKa of your specific compound and assess its solubility across a range of physiologically relevant pH values.
Q3: Can I use sonication or gentle heating to dissolve my compound?
A3: Yes, sonication in a water bath can be an effective method to aid in the dissolution of your compound in a solvent. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution and solubility. However, you must ensure that your 4-alkyl-4H-1,2,4-triazole is thermally stable and will not degrade at the temperature used. Always start with a short duration and low temperature and visually inspect for any changes in the solution's appearance or color.
Q4: Are there any high-throughput methods to screen for optimal solubility conditions?
A4: Yes, several high-throughput screening (HTS) methods can be employed to quickly assess the solubility of your compound under various conditions. These can include kinetic solubility assays that measure the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer. These assays can be adapted to screen different co-solvents, pH values, and concentrations of solubility enhancers.
Q5: My compound still shows poor solubility even with these methods. What are my next steps?
A5: If extensive formulation efforts do not yield a suitable solution, it may be necessary to consider medicinal chemistry approaches to modify the structure of the 4-alkyl-4H-1,2,4-triazole to improve its physicochemical properties. This could involve introducing polar functional groups or altering the length and branching of the alkyl chain.
Data Summary Tables
Table 1: Physicochemical Properties and their Impact on Solubility
| Property | Influence on 4-Alkyl-4H-1,2,4-Triazole Solubility | Key Consideration |
| 1,2,4-Triazole Core | Polar nature, hydrogen bond acceptor/donor capability.[3][5] | Contributes to baseline aqueous solubility. |
| Alkyl Chain Length | Increasing chain length increases lipophilicity and may decrease aqueous solubility.[7] | Shorter alkyl chains generally have better aqueous solubility. |
| LogP | Higher LogP values correlate with lower aqueous solubility.[9] | A key predictor of potential solubility issues. |
| Crystal Form | High lattice energy can hinder dissolution. | Amorphous forms are generally more soluble than crystalline forms. |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Co-solvents | PEG 400 | 1-20% (v/v) | Increases the overall solvating capacity of the aqueous medium. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-40% (w/v) | Forms inclusion complexes, encapsulating the hydrophobic drug.[14] |
| Non-ionic Surfactants | Tween® 80 (Polysorbate 80) | 0.01-0.5% (v/v) | Forms micelles that solubilize the hydrophobic compound.[2][22] |
Experimental Protocols
Protocol 1: Preparation of a 4-Alkyl-4H-1,2,4-Triazole Stock Solution in DMSO
-
Materials:
-
4-alkyl-4H-1,2,4-triazole compound (solid)
-
High-purity, anhydrous DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of the 4-alkyl-4H-1,2,4-triazole into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material remains, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
Protocol 2: Serial Dilution and Assessment of Aqueous Solubility
-
Materials:
-
Prepared DMSO stock solution of the 4-alkyl-4H-1,2,4-triazole
-
Aqueous assay buffer or cell culture medium (pre-warmed to the assay temperature)
-
96-well plate or microcentrifuge tubes
-
Multichannel pipette
-
-
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in the aqueous buffer. For example, to test a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM DMSO stock to 999 µL of buffer.
-
Add the DMSO stock to the buffer while gently vortexing or pipetting up and down to ensure rapid mixing.
-
Incubate the dilutions at the intended assay temperature for a set period (e.g., 30 minutes to 2 hours).
-
Visually inspect each well or tube for any signs of precipitation (cloudiness, visible particles). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
-
Visualizing Experimental Workflows
Caption: A general experimental workflow for compound preparation and solubility assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voriconazole Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy [jcancer.org]
- 17. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 22. TWEEN® 80 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
Validation & Comparative
A Comparative Analysis of Novel Triazole Antifungals and Fluconazole Against Candida Species: A Guide for Researchers
In the landscape of antifungal drug discovery, the quest for agents with superior efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms is paramount. This guide provides a comparative analysis of a representative investigational triazole antifungal and the widely used fluconazole against clinically relevant Candida species. The emergence of resistance to frontline antifungals like fluconazole necessitates a thorough evaluation of novel therapeutic candidates.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of new antifungal therapies.
Introduction to Triazole Antifungals and the Challenge of Candida Infections
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals.[2] For decades, fluconazole, a member of the triazole class of antifungals, has been a cornerstone in the management of candidiasis.[1] However, its extensive use has led to the emergence of drug-resistant strains, posing a significant clinical challenge.[3] The development of novel triazole derivatives aims to address these limitations by offering improved potency and efficacy against both susceptible and resistant Candida isolates.[4]
Mechanism of Action: A Shared Target with Potentially Enhanced Affinity
Both fluconazole and the broader class of investigational 1,2,4-triazole derivatives share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles disrupt membrane integrity, leading to altered permeability, impaired cell growth, and ultimately, fungal cell death.[1]
The enhanced potency of some novel triazoles may be attributed to structural modifications that allow for a higher binding affinity to the active site of lanosterol 14α-demethylase, even in strains with mutations that confer resistance to older triazoles.
Caption: Mechanism of action of triazole antifungals.
Comparative In Vitro Efficacy: A Look at Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table presents a summary of representative MIC data for fluconazole and a novel investigational triazole against various Candida species, compiled from published studies. It is important to note that direct head-to-head comparative studies for 4-Isopropyl-4H-1,2,4-triazole are not available in the public domain; therefore, data for other promising novel 1,2,4-triazole derivatives are presented to illustrate the potential advantages of this chemical class.[2][4][5][6]
| Candida Species | Fluconazole MIC Range (µg/mL) | Representative Novel Triazole MIC Range (µg/mL) |
| C. albicans | 0.125 - 4 | ≤0.0156 - 2.0 |
| C. glabrata | 0.5 - >64 | 0.063 - 16 |
| C. parapsilosis | 0.125 - 8 | 0.063 - 2 |
| C. krusei | 16 - >64 (intrinsically resistant) | 0.5 - 16 |
| C. tropicalis | 0.25 - 16 | 0.063 - 0.5 |
| Fluconazole-Resistant C. albicans | >64 | 0.031 - 16 |
Note: The MIC ranges are compiled from various sources and represent a general overview. Specific values can vary between studies and isolates.[2][3][4][5][6]
The data suggests that certain novel triazole derivatives exhibit lower MICs against a range of Candida species compared to fluconazole.[4] Of particular significance is the retained or even enhanced activity against species that are often less susceptible or resistant to fluconazole, such as C. glabrata and C. krusei.[1][4] Furthermore, the activity of some novel triazoles against fluconazole-resistant strains of C. albicans highlights their potential to address the growing challenge of antifungal resistance.[4]
Experimental Methodologies for Antifungal Susceptibility Testing
The determination of MIC values is a critical step in the evaluation of new antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories. The broth microdilution method is a commonly employed technique.
Broth Microdilution Assay (CLSI M27-A3)
This method involves preparing serial dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the Candida species is then added to each well. The plates are incubated at 35°C for 24-48 hours, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.[2][7]
Caption: A generalized workflow for antifungal susceptibility testing.
Concluding Remarks for the Research Professional
The presented data underscores the potential of novel 1,2,4-triazole derivatives as promising candidates for the treatment of Candida infections. Their enhanced in vitro potency and broader spectrum of activity, including against fluconazole-resistant isolates, warrant further investigation. For drug development professionals, these findings highlight the value of continued structure-activity relationship studies within the triazole class to optimize antifungal efficacy and overcome existing resistance mechanisms. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential and safety profile of these investigational agents.
References
- 1. isres.org [isres.org]
- 2. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Structure-activity relationship of 4-alkyl-4H-1,2,4-triazoles
< A Comparative Guide to the Structure-Activity Relationship of 4-Alkyl-4H-1,2,4-Triazoles in Drug Discovery
For Immediate Release to the Scientific Community
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 4-alkyl-4H-1,2,4-triazole derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their performance across different therapeutic areas, supported by experimental data and detailed protocols.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability, make it a cornerstone in the design of a wide array of pharmacologically active compounds.[1][2] This guide focuses specifically on the impact of N4-alkylation on the biological activity of the 4H-1,2,4-triazole tautomer, a critical determinant of therapeutic efficacy in several key areas.
The Role of N4-Alkylation in Modulating Biological Activity
The substituent at the N4 position of the 1,2,4-triazole ring plays a pivotal role in defining the molecule's interaction with biological targets. The size, length, branching, and presence of terminal functional groups on the N4-alkyl chain can dramatically influence potency, selectivity, and pharmacokinetic properties. This section will explore these relationships across antifungal, anticancer, and anticonvulsant activities.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most well-documented role for 1,2,4-triazoles is in antifungal therapy.[4][5][6][7] Commercially successful drugs like fluconazole and itraconazole feature this core structure.[8][9]
Mechanism of Action: 4-Alkyl-4H-1,2,4-triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][8] The N4 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol and leading to the accumulation of toxic methylated sterols, which compromises membrane integrity and inhibits fungal growth.[1][4]
Structure-Activity Relationship Insights: The SAR for antifungal activity is heavily influenced by the nature of the N4 substituent, which often interacts with the protein surface of the CYP51 enzyme.
-
Alkyl Chain Length: Generally, an optimal chain length is required for effective binding. While short alkyl chains may not provide sufficient hydrophobic interactions, excessively long chains can introduce steric hindrance.
-
Branching: The introduction of branching, particularly with specific stereochemistry, can enhance binding affinity and selectivity for fungal CYP51 over human orthologs, reducing potential toxicity. The difluorophenyl and triazolylmethyl groups found in fluconazole are critical for its activity.[2][7]
-
Terminal Groups: The addition of polar or aromatic groups to the terminus of the alkyl chain can lead to additional interactions within the enzyme's active site, significantly boosting potency. For instance, derivatives containing a 2,4-difluorophenyl group often exhibit excellent antifungal activity.[2]
Comparative Performance Data:
| Compound Class | N4-Substituent | Target Fungi | MIC (µg/mL) | Reference Drug (MIC) |
| 1,2,4-Triazole-Benzotriazines | Varied Alkyl/Aryl | Candida albicans | 0.0156 - 2.0 | Fluconazole (varied) |
| Alkyne-Linked Triazoles | Propargyl derivatives | Cryptococcus neoformans | Good Activity | Voriconazole, Fluconazole |
| Carbazole-Triazole Conjugates | Dibromocarbazole | Candida albicans | Potent | - |
MIC (Minimum Inhibitory Concentration) values are indicative of potency; lower values signify higher activity. Data synthesized from multiple sources.[2][5]
Anticancer Activity: A Multifaceted Approach
1,2,4-triazole derivatives have emerged as promising anticancer agents, with approved drugs like letrozole and anastrozole targeting aromatase in hormone-dependent breast cancers.[9][10] The N4-substituent is key to directing the molecule's activity towards various cancer-related targets.
Mechanisms of Action: Unlike the focused mechanism in antifungal activity, anticancer triazoles operate through diverse pathways, including:
-
Enzyme Inhibition: Inhibition of enzymes like aromatase, methionine aminopeptidase, and others involved in cancer cell proliferation.[11]
-
Cell Cycle Arrest & Apoptosis: Induction of programmed cell death (apoptosis) and halting of the cell division cycle.[12]
-
Disruption of Signaling Pathways: Interference with critical cellular signaling cascades that promote tumor growth.
Structure-Activity Relationship Insights:
-
Aromatic and Heterocyclic Substituents: N4-substituents bearing aromatic or other heterocyclic rings often show significant anticancer activity. For example, compounds with 4-chlorophenyl and 4-methoxyphenyl groups have shown activity against non-small cell lung cancer.[11]
-
Lipophilicity: Increasing the lipophilicity of the N4-alkyl chain can enhance cell membrane permeability, leading to better intracellular accumulation and improved cytotoxicity against cancer cell lines. N-decyloxymethyl derivatives have been shown to induce leukemia cell death at low micromolar concentrations.[13]
-
Hybrid Molecules: Fusing the 4-alkyl-4H-1,2,4-triazole core with other known anticancer pharmacophores (e.g., pyridine, quinazolinone) can result in hybrid compounds with potent and broad-spectrum anticancer activity.[10]
Comparative Performance Data:
| Compound Series | N4-Substituent Type | Cancer Cell Line | IC50 (µM) |
| Triazole-Pyridine Hybrids | Substituted Benzyl | Murine Melanoma (B16F10) | 41.12 - 61.11 |
| Naphthalene-Spiro-Triazoles | Naphthylmethyl | Breast (MDA-MB-231) | Potent |
| Indolyl-Triazoles | Trimethoxyphenyl | Prostate, Breast, Pancreatic | Significant Inhibition |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data synthesized from multiple sources.[10][11][12]
Anticonvulsant Activity: Modulating Neuronal Excitability
The 1,2,4-triazole scaffold is also a valuable template for the development of anticonvulsant agents.[14][15][16][17] The nature of the N4-alkyl/aryl substituent is crucial for interaction with central nervous system targets.
Mechanism of Action: The anticonvulsant effects of these compounds are often linked to their ability to modulate neuronal ion channels or neurotransmitter systems.
-
Ion Channel Blockade: Interaction with voltage-gated sodium channels (VGSCs), similar to phenytoin and carbamazepine.[14]
-
GABAergic System Enhancement: Some derivatives may enhance the action of the inhibitory neurotransmitter GABA, either by increasing its levels in the brain or by interacting with GABA-A receptors.[18][19]
Structure-Activity Relationship Insights:
-
Aryl and Substituted Aryl Groups: An N4-aryl group, often with halogen substitutions, is a common feature in active anticonvulsant triazoles.[14]
-
Alkyl Chains: Simple N4-alkyl chains can also confer significant anticonvulsant properties. For instance, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed strong activity in the maximal electroshock (MES) test.[14]
-
Lipophilicity and BBB Penetration: The N4-substituent significantly impacts the molecule's ability to cross the blood-brain barrier (BBB). A balance of lipophilicity is required for CNS activity without excessive toxicity.
Comparative Performance Data:
| Compound Series | N4-Substituent | Anticonvulsant Test | ED50 (mg/kg) | Reference Drug (ED50) |
| 4-Alkyl-Triazole-3-thiones | 4-Butyl | MES | 38.5 | - |
| Triazolylthiazoles | Varied | PTZ-induced seizures | Active (25-200) | - |
| Triazol-3-ones | 2-(Propylthio)benzo[d]oxazol-5-yl | MES & PTZ | 23.7 & 18.9 | Carbamazepine/Valproate |
ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. MES (Maximal Electroshock) and PTZ (Pentylenetetrazole) are standard models for screening anticonvulsant drugs. Data synthesized from multiple sources.[14][19]
Experimental Design and Protocols
To ensure the reproducibility and validation of SAR studies, standardized protocols are essential.
General Synthesis of 4-Alkyl-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes a common synthetic route. The causality behind this multi-step synthesis is the reliable formation of the triazole ring from accessible starting materials, followed by a straightforward alkylation at the N4 position.
Workflow Diagram: Synthesis of 4-Alkyl-1,2,4-triazoles
Caption: General synthetic workflow for 4-alkyl-1,2,4-triazole derivatives.
Step-by-Step Protocol:
-
Synthesis of Potassium Dithiocarbazate: A mixture of a substituted benzoic acid, potassium hydroxide, and hydrazine hydrate is refluxed. Carbon disulfide is added slowly while cooling to form the potassium dithiocarbazate intermediate.
-
Cyclization to Triazole Thiol: The intermediate is refluxed with an excess of hydrazine hydrate for several hours. The reaction mixture is then cooled and acidified with concentrated HCl to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[20]
-
N-Alkylation: The synthesized triazole thiol is dissolved in a suitable solvent (e.g., DMF) with a base (e.g., K2CO3). The desired alkyl halide is added, and the mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into ice water to precipitate the crude product. The solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final 4-alkyl-4H-1,2,4-triazole derivative.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system as it includes positive (known drug) and negative (no drug) controls to ensure the assay is performing correctly.
Workflow Diagram: Antifungal Susceptibility Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a specific cell density.
-
Compound Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control well (containing a known antifungal like fluconazole) and a negative control well (containing only the inoculum and broth) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8] This is typically assessed visually or using a spectrophotometer.
Conclusion and Future Perspectives
The 4-alkyl-4H-1,2,4-triazole scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to the N4-substituent can profoundly alter biological activity, switching a compound from an antifungal to a potent anticancer or anticonvulsant agent. Key takeaways include the importance of lipophilicity for membrane and BBB penetration, the role of specific functional groups (e.g., halogens, aromatic rings) in enhancing target binding, and the potential of molecular hybridization to create multi-target agents.
Future research should focus on exploring novel N4-substituents to improve selectivity and reduce off-target effects. The integration of computational modeling and in silico screening will be crucial in rationally designing the next generation of 4-alkyl-4H-1,2,4-triazole-based therapeutics with enhanced efficacy and safety profiles.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. isres.org [isres.org]
- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and preliminary anticonvulsant evaluation of some 4-alkyl-1,2,4-triazoles. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the Mechanism of Action of 4-Isopropyl-4H-1,2,4-triazole as a Putative EGFR Kinase Inhibitor
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. While the specific biological activity of 4-Isopropyl-4H-1,2,4-triazole is not extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with ATP-binding sites in enzymes, particularly kinases. This guide proposes a hypothetical mechanism of action for this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and provides a comprehensive, multi-stage experimental workflow to validate this hypothesis.
EGFR is a critical signaling protein that, when dysregulated, is a key driver in the development and progression of various cancers. Its inhibition is a clinically validated strategy in oncology. This guide will compare the putative action of this compound with Gefitinib, a well-established, FDA-approved EGFR inhibitor, providing a robust framework for its characterization. We will proceed through a logical sequence of experiments, from direct biochemical assays to cell-based functional and selectivity studies, to build a coherent and evidence-based profile of the compound's mechanism.
Proposed Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the hypothesized point of intervention for this compound. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cellular proliferation and survival. We hypothesize that this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling.
Caption: Hypothesized inhibition of the EGFR signaling cascade by this compound.
Experimental Validation Workflow
To rigorously test our hypothesis, we will employ a three-stage validation process. This workflow is designed to first confirm direct biochemical interaction, then verify target engagement and functional effects in a cellular environment, and finally, assess the compound's selectivity.
Caption: A three-stage experimental workflow for validating the mechanism of action.
Stage 1: Direct Target Inhibition - In Vitro Biochemical Assay
Objective: To determine if this compound directly inhibits the kinase activity of recombinant human EGFR and to quantify its potency (IC50) in comparison to Gefitinib.
Methodology: ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to inhibition of the enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound and Gefitinib (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions. Add 10 µL of a solution containing recombinant human EGFR enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Initiate Reaction: Add 10 µL of a 25 µM ATP solution to each well to start the kinase reaction. Include "no enzyme" and "vehicle control" (DMSO) wells. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value for each compound.
Expected Comparative Data:
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | EGFR | ADP-Glo™ | 85 |
| Gefitinib (Control) | EGFR | ADP-Glo™ | 25 |
This hypothetical data would suggest that this compound is a direct inhibitor of EGFR, albeit with lower potency than the clinical-grade comparator, Gefitinib.
Stage 2: Cellular Target Engagement and Functional Consequences
Objective: To confirm that the compound engages EGFR within a live cellular context and that this engagement leads to the inhibition of downstream signaling and a functional anti-proliferative effect.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding. If our compound binds to EGFR in cells, the EGFR protein should be more resistant to heat-induced denaturation.
Protocol:
-
Cell Culture: Culture A431 cells (a human cancer cell line with high EGFR expression) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO), 10 µM this compound, or 1 µM Gefitinib for 2 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble EGFR remaining at each temperature by Western blotting using an anti-EGFR antibody.
-
Data Analysis: Plot the band intensity of soluble EGFR against temperature. A rightward shift in the melting curve for compound-treated cells compared to the vehicle control indicates target engagement.
Methodology 2: Phospho-EGFR Western Blot
This experiment directly measures the functional outcome of target inhibition: a reduction in EGFR autophosphorylation.
Protocol:
-
Cell Culture and Starvation: Culture A431 cells and serum-starve them overnight to reduce basal EGFR activity.
-
Compound Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or Gefitinib for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting. Probe one membrane with an antibody specific for phosphorylated EGFR (p-EGFR, Tyr1068) and another with an antibody for total EGFR as a loading control.
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms the inhibition of EGFR activity in cells.
Methodology 3: Cell Viability Assay (MTT)
This assay assesses the ultimate functional consequence of EGFR inhibition: a reduction in cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed A431 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Gefitinib.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Expected Comparative Data:
| Compound | Assay Type | Cell Line | Endpoint | Value (nM) [Hypothetical] |
| This compound | p-EGFR Inhibition | A431 | IC50 | 450 |
| Cell Viability (MTT) | A431 | GI50 | 1200 | |
| Gefitinib (Control) | p-EGFR Inhibition | A431 | IC50 | 90 |
| Cell Viability (MTT) | A431 | GI50 | 250 |
This data would demonstrate that the compound enters cells, engages its target, inhibits its function, and produces the desired anti-proliferative outcome. The higher values in cellular assays compared to the biochemical IC50 are expected due to factors like cell permeability and efflux.
Stage 3: Target Selectivity Profiling
Objective: To determine the specificity of this compound. An ideal inhibitor should be highly selective for its intended target (EGFR) over other related kinases to minimize off-target effects.
Methodology: Kinase Selectivity Panel
This is typically performed as a service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of diverse human kinases (e.g., the DiscoverX KINOMEscan™ panel).
Protocol:
-
Compound Submission: Provide the compound to the CRO.
-
Screening: The service provider will perform binding or activity assays against a panel of hundreds of kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Strong "hits" (e.g., >90% inhibition) are identified.
-
Follow-up: For any significant off-target hits, full IC50 dose-response curves should be generated to determine the potency of the compound against those kinases.
Expected Comparative Data Presentation:
| Kinase Target | Percent Inhibition by 1 µM this compound [Hypothetical] | Percent Inhibition by 1 µM Gefitinib [Hypothetical] |
| EGFR | 98% | 99% |
| ERBB2 | 45% | 60% |
| SRC | 15% | 10% |
| ABL1 | 5% | 8% |
| CDK2 | <2% | <5% |
This hypothetical selectivity profile would indicate that this compound is a relatively selective EGFR inhibitor, with some cross-reactivity against the closely related kinase ERBB2 (as is common for many EGFR inhibitors) but minimal activity against more distant kinases.
Conclusion
This guide outlines a systematic and rigorous approach to validate the proposed mechanism of this compound as an EGFR kinase inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional studies, and finally assessing selectivity, researchers can build a comprehensive and trustworthy profile of the compound's activity. The comparative framework, using Gefitinib as a benchmark, provides essential context for evaluating its potential as a novel therapeutic agent. The successful execution of these experiments would provide strong evidence to support or refute the initial hypothesis, paving the way for further preclinical development.
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel 1,2,4-Triazole Analogs in Biological Assays: A Case Study with 4-Isopropyl-4H-1,2,4-triazole
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with a wide array of biological targets, leading to compounds with antifungal, anticancer, antiviral, and anti-inflammatory activities.[4][5][6]
However, this versatility is a double-edged sword. The very features that make the triazole scaffold so effective also create a significant risk of off-target interactions, or cross-reactivity. An otherwise promising drug candidate can fail spectacularly in later stages due to unforeseen toxicity or a misleading mechanism of action stemming from promiscuous binding.[7][8] It is therefore imperative for drug development professionals to rigorously and systematically characterize the selectivity profile of any new chemical entity.
This guide provides an in-depth, field-proven framework for evaluating the cross-reactivity of novel triazole derivatives, using the hypothetical lead compound 4-Isopropyl-4H-1,2,4-triazole (hereafter "Compound T") as a case study. We will assume Compound T has been identified as a potent inhibitor of Kinase A , a critical enzyme in a cancer-related signaling pathway. Our goal is not merely to confirm its on-target activity but to build a comprehensive selectivity profile that validates it as a specific and reliable chemical probe or therapeutic candidate.
Part 1: The Cross-Reactivity Screening Cascade: A Multi-Tiered Strategy
A robust assessment of selectivity cannot be achieved with a single assay. We must employ a logical, tiered approach—a screening cascade—that moves from simplified biochemical systems to more complex, physiologically relevant cellular models. This strategy allows for the early and cost-effective elimination of non-specific compounds while gathering progressively deeper insights into the behavior of promising candidates.
The rationale is to first cast a wide net with high-throughput biochemical assays against related targets and then to validate these findings in a cellular context, which accounts for factors like membrane permeability and engagement with the target in its native environment.[9][10] Finally, specific counter-screens are used to rule out artifacts and technological interference.[11][12][13]
Caption: A logical workflow for assessing compound cross-reactivity.
Part 2: Tier 1 - Broad Biochemical Profiling
Expertise & Causality: The first step is to understand how Compound T interacts with proteins that are structurally similar to its intended target, Kinase A. Since many kinase inhibitors bind to the highly conserved ATP-binding pocket, cross-reactivity within the kinome is a common liability.[14] We therefore screen against a panel of representative kinases from different families. This provides a rapid, quantitative measure of intrinsic binding affinity and establishes an initial selectivity index.
Hypothetical Data: Kinase Panel Screen
The following table summarizes hypothetical results from a biochemical kinase inhibition assay. The data is presented as IC₅₀ values, the concentration of Compound T required to inhibit 50% of the kinase activity.
| Target | Kinase Family | IC₅₀ of Compound T (nM) | Notes |
| Kinase A | Tyrosine Kinase | 15 | Primary Target |
| Kinase B | Tyrosine Kinase | 850 | Structurally related to Kinase A |
| Kinase C | Ser/Thr Kinase | >10,000 | Unrelated family |
| Kinase D | Lipid Kinase | >10,000 | Different substrate class |
| Kinase X | Tyrosine Kinase | 120 | Potential Off-Target |
| Kinase Y | Tyrosine Kinase | 2,500 | Weak activity |
Interpretation: The data reveals that Compound T is highly potent against its intended target, Kinase A. However, it also shows significant activity against Kinase X, with only an 8-fold difference in potency (120 nM vs. 15 nM). This "selectivity window" is narrow and flags Kinase X as a primary off-target of concern that must be investigated further. The compound shows excellent selectivity against kinases from other families.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical method for determining IC₅₀ values against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound T in 100% DMSO.
-
Create a serial dilution series of Compound T (e.g., 11 points, 1:3 dilution) in a 384-well plate using DMSO. Final concentrations might range from 100 µM to 1.7 nM.
-
Prepare assay buffers containing the specific kinase, its corresponding substrate peptide, and ATP at its Kₘ concentration.
-
-
Assay Execution:
-
Transfer a small volume (e.g., 50 nL) of the serially diluted Compound T from the DMSO plate to the assay plate.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent quenches the remaining ATP and converts the ADP produced by the kinase reaction into a light signal.
-
Incubate for another 40 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of Compound T concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Tier 2 - Cellular Validation and Cytotoxicity
Expertise & Causality: Biochemical assays are performed in a clean, artificial system. They do not tell us if a compound can enter a cell, engage its target in a crowded cytoplasm, or if it is simply toxic to the cells.[9][10] Therefore, the next critical step is to perform cell-based assays. We need to confirm that Compound T engages Kinase A and the potential off-target Kinase X in a live-cell environment and determine its therapeutic window by assessing general cytotoxicity.
Hypothetical Data: Cellular Target Engagement and Cytotoxicity
| Assay Type | Cell Line | Target | EC₅₀ / CC₅₀ of Compound T (nM) | Selectivity Index (SI) |
| Target Engagement | HEK293 | Kinase A | 55 | - |
| Target Engagement | HEK293 | Kinase X | 480 | 8.7-fold |
| Cytotoxicity | MCF-7 (Cancer) | Viability | 1,200 | 21.8-fold |
| Cytotoxicity | hTERT-RPE1 (Normal) | Viability | >10,000 | >181-fold |
Interpretation: The cellular target engagement data confirms the findings from the biochemical screen: Compound T is potent against Kinase A in living cells and maintains a similar ~8.7-fold selectivity window against Kinase X. Crucially, the cytotoxicity data is very encouraging. The concentration required to kill 50% of the cancer cells (CC₅₀) is 1,200 nM, which is over 20 times higher than the concentration needed for on-target engagement (EC₅₀).[11] This suggests a promising therapeutic window. Furthermore, the compound is significantly less toxic to a non-cancerous cell line, indicating some tumor-specific effects.
Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay
This protocol provides a method for quantifying compound binding to a specific target in live cells.[15]
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (e.g., Kinase A or Kinase X) fused to a NanoLuc® luciferase enzyme.
-
Plate the cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of Compound T in cell culture media.
-
Prepare a solution of the NanoBRET™ fluorescent tracer, a cell-permeable ligand that also binds to the kinase, at its EC₅₀ concentration.
-
Add the diluted Compound T to the wells and incubate for 2 hours in a CO₂ incubator. This allows the compound to reach equilibrium.
-
Add the tracer to all wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc® to produce light.
-
Immediately read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
As Compound T displaces the fluorescent tracer from the target, the BRET ratio will decrease.
-
Plot the BRET ratio against compound concentration to determine the EC₅₀ of target engagement.
-
Part 4: Tier 3 - Ruling Out Assay Interference
Expertise & Causality: False positives are a major challenge in high-throughput screening.[12][16] A compound might not interact with the biological target at all, but rather with the assay's detection system. For example, if our primary screen used a luciferase reporter, a compound that directly inhibits luciferase would appear as an active "hit".[13] A counter-screen is a self-validating mechanism that tests for this interference. It is typically run in parallel with the primary screen, using the same detection system but in the absence of the primary biological target.[11][12]
Caption: Differentiating true hits from assay interference.
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Assay Setup:
-
In a 384-well plate, add purified firefly luciferase enzyme to assay buffer.
-
Add the same serial dilution of Compound T used in the primary screen.
-
Include a known luciferase inhibitor (e.g., Quercetin) as a positive control.
-
-
Reaction and Detection:
-
Add the luciferase substrate (luciferin) to all wells to initiate the light-producing reaction.
-
Immediately read the luminescence signal on a plate reader.
-
-
Analysis:
-
If Compound T shows a concentration-dependent decrease in luminescence, it is a direct inhibitor of the reporter enzyme and a likely source of false positives in any assay using this technology.
-
For Compound T, we would hope to see no significant inhibition at concentrations where it is active against Kinase A (e.g., IC₅₀ > 50 µM).
-
Conclusion and Forward Path
This systematic, multi-tiered comparison guide demonstrates a robust methodology for characterizing the cross-reactivity of a novel 1,2,4-triazole derivative, our hypothetical Compound T.
-
Biochemical screens revealed a potential off-target liability, Kinase X.
-
Cell-based assays confirmed this on- and off-target activity in a more physiologically relevant context while establishing a promising therapeutic window with low cytotoxicity.
-
Counter-screens would provide confidence that the observed activity is genuine and not an artifact of the assay technology.
Based on this hypothetical data, This compound (Compound T) is a promising lead. While the 8-fold selectivity over Kinase X warrants further investigation and potential medicinal chemistry optimization, its high on-target potency and significant window to cytotoxicity justify its advancement. This structured approach ensures that research efforts are focused on compounds with the highest likelihood of success, embodying the principles of scientific rigor and trustworthiness in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science [benthamscience.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 4-Alkyl-4H-1,2,4-triazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Alkyl-4H-1,2,4-triazole Metal Complexes in Catalysis
The 4-alkyl-4H-1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and unique coordination properties.[1] When complexed with transition metals, these ligands offer a rich platform for the development of novel catalysts. The nitrogen-rich triazole ring provides multiple coordination sites, allowing for the formation of stable yet catalytically active metal centers.[2] The 4-alkyl substituent, in turn, influences the steric and electronic environment of the metal, providing a tunable handle to modulate catalytic performance.
This guide presents a comparative analysis of the catalytic activity of metal complexes featuring 4-alkyl-4H-1,2,4-triazole and its derivatives. While a direct, side-by-side comparison of different metals with the same ligand under identical conditions is scarce in the current literature, this guide collates and synthesizes available data to offer insights into their performance in key organic transformations, including oxidation and carbon-carbon bond-forming reactions. We will delve into the influence of the metal center (Copper and Palladium) and the ligand architecture on catalytic efficacy, providing a valuable resource for catalyst selection and development.
Synthesis of 4-Alkyl-4H-1,2,4-triazole Ligands and Their Metal Complexes
The synthesis of 4-alkyl-3,5-disubstituted-4H-1,2,4-triazoles is typically achieved through a multi-step process, starting from corresponding benzoic acids. A general and robust synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles
This protocol is adapted from the work of Olesiejuk et al. and provides a reliable method for synthesizing the triazole core structure.[1]
Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine
-
To a solution of 4-bromobenzoyl chloride in an appropriate solvent (e.g., toluene), add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting precipitate, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum to yield N,N'-bis(4-bromobenzoyl)hydrazine.
Step 2: Synthesis of N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine
-
Suspend N,N'-bis(4-bromobenzoyl)hydrazine in toluene.
-
Add phosphorus pentachloride (PCl₅) portion-wise and reflux the mixture for 30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole
-
Dissolve N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine in toluene.
-
Add the desired primary alkylamine (e.g., ethylamine, propylamine, butylamine) and reflux the mixture for 10-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter the precipitate, and wash with an appropriate solvent to obtain the pure 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
dot
Caption: General workflow for the synthesis of 4-alkyl-4H-1,2,4-triazole ligands and their metal complexes.
General Procedure for Metal Complexation
The synthesized 4-alkyl-4H-1,2,4-triazole ligand can be complexed with various metal salts. A typical procedure involves:
-
Dissolving the triazole ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Adding a solution of the metal salt (e.g., copper(II) acetate, palladium(II) acetate) in the same or a compatible solvent, typically in a 2:1 ligand-to-metal molar ratio.
-
Refluxing the mixture for several hours.
-
Cooling the solution to allow for the precipitation of the metal complex.
-
Filtering, washing, and drying the resulting solid to obtain the purified complex.
Comparative Catalytic Performance
The catalytic activity of 4-alkyl-4H-1,2,4-triazole metal complexes is highly dependent on the choice of the metal, the nature of the alkyl group, and the specific reaction being catalyzed. Below is a comparative overview of their performance in key catalytic transformations.
Oxidation Reactions: The Prominence of Copper Complexes
Copper complexes are well-regarded for their catalytic prowess in oxidation reactions.[3] While data on simple 4-alkyl-4H-1,2,4-triazole copper complexes is limited, studies on closely related derivatives provide valuable insights. For instance, copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to be effective catalysts for the selective oxidation of styrene to benzaldehyde and cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil).[4]
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| [Cu₂(L)₂(OAc)₂(H₂O)₂]¹ | Styrene | Benzaldehyde | up to 60 | >99 | up to 60 | 120 |
| [Cu₂(L)₂(OAc)₂(H₂O)₂]¹ | Cyclohexane | KA oil | up to 15 | >99 | up to 15 | 30 |
¹L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole. Data from[4].
The presence of the pyridyl moiety in the ligand likely enhances the catalytic activity by providing an additional coordination site and modulating the electronic properties of the copper center. This suggests that further functionalization of the 4-alkyl-4H-1,2,4-triazole scaffold could be a promising strategy for developing highly active oxidation catalysts.
dot
Caption: A simplified proposed catalytic cycle for copper-catalyzed oxidation.
Carbon-Carbon Coupling Reactions: The Versatility of Palladium Complexes
Palladium complexes are the workhorses of C-C bond formation, and those incorporating 1,2,4-triazole-based ligands are no exception. These ligands have been successfully employed in Suzuki-Miyaura and Heck cross-coupling reactions, often in the form of N-heterocyclic carbenes (NHCs) or Schiff bases.
Palladium(II) complexes of 1,2,4-triazole-based NHCs have demonstrated promising activity in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[5] The catalytic performance is significantly influenced by the substituents on the triazole ring and the overall ligand architecture. Intramolecularly coordinated monocarbene complexes have shown superior performance compared to their biscarbene counterparts.[5]
| Catalyst Type | Aryl Halide | Arylboronic Acid | Product Yield (%) | Key Features |
| Pd(II)-NHC (monocarbene)¹ | Aryl bromides | Phenylboronic acid | Good to excellent | Active under mild conditions |
| Pd(II)-NHC (biscarbene)¹ | Aryl bromides | Phenylboronic acid | Inactive | Steric hindrance may inhibit catalysis |
| Azopyridyl-triazole-Pd² | 4-Iodobenzonitrile | Phenylboronic acid | ~20% (dark), >90% (light) | Photoresponsive catalytic activity |
The development of a photoresponsive palladium complex with an azopyridyl-triazole ligand highlights the potential for creating "smart" catalysts where the activity can be controlled by an external stimulus like light.[6]
For the Heck reaction, a magnetically recoverable palladium(0) catalyst supported on a triazole-based Schiff-base has been developed. This heterogeneous catalyst demonstrates high efficiency in the coupling of various aryl halides with butyl acrylate and offers the significant advantage of easy separation and recyclability.[7]
| Catalyst | Aryl Halide | Alkene | Product Yield (%) | Recyclability |
| [Fe₃O₄@triazole-Schiff-base-Pd(0)]¹ | Aryl iodides | Butyl acrylate | >95 | High (up to 8 cycles) |
| [Fe₃O₄@triazole-Schiff-base-Pd(0)]¹ | Aryl bromides | Butyl acrylate | >90 | High (up to 8 cycles) |
| [Fe₃O₄@triazole-Schiff-base-Pd(0)]¹ | Aryl chlorides | Butyl acrylate | ~70-80 | High (up to 8 cycles) |
¹Data from[7].
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis and Future Outlook
The available data, while not allowing for a direct quantitative comparison across different metals for the same 4-alkyl-4H-1,2,4-triazole ligand, reveals distinct trends:
-
Copper complexes show promise in oxidation catalysis , a domain where their redox properties are highly advantageous. The introduction of additional coordinating moieties, such as a pyridyl group, appears to enhance their activity.
-
Palladium complexes are highly effective for C-C cross-coupling reactions . The versatility of the 1,2,4-triazole scaffold allows for its incorporation into various ligand designs, including NHCs and Schiff bases, leading to both highly active homogeneous and recyclable heterogeneous catalysts.
A key takeaway for researchers is the profound impact of the ligand architecture. Simple 4-alkyl-4H-1,2,4-triazoles can serve as effective ligands, but their performance can be significantly enhanced by their incorporation into more sophisticated structures like NHCs or by the addition of other coordinating groups. The alkyl group at the N4 position also offers a valuable point of modification to fine-tune the catalyst's steric and electronic properties for a specific application.
Future research should focus on systematic studies that directly compare the catalytic activity of copper, palladium, nickel, and other transition metal complexes with a consistent set of 4-alkyl-4H-1,2,4-triazole ligands in a range of benchmark catalytic reactions. Such studies would provide a much-needed quantitative basis for catalyst selection and design, accelerating the development of next-generation catalysts based on this versatile ligand framework.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst, adapted from the general procedures found in the literature for related systems.[1]
Materials:
-
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (or other aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Phase transfer catalyst (e.g., NBu₄Br)
-
Solvent system (e.g., Toluene/Water/Ethanol)
Procedure:
-
To a reaction vessel, add the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), the corresponding arylboronic acid (2.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), phase transfer catalyst (e.g., NBu₄Br, 0.10 mmol), and base (e.g., K₂CO₃, 10.0 mmol).
-
Add the solvent mixture (e.g., Toluene: 9 mL, H₂O: 6 mL, EtOH: 3 mL).
-
Heat the mixture under reflux (e.g., at 130 °C in an oil bath) for 4-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add an organic solvent (e.g., chloroform) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
References
- 1. mdpi.com [mdpi.com]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. An investigation of two copper( ii ) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03107D [pubs.rsc.org]
- 4. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy of 4-Isopropyl-4H-1,2,4-triazole Derivatives: A Comparative Guide
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2][3][4] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antifungal properties.[1][3][5][6] This guide provides a comparative analysis of the in vivo efficacy of 1,2,4-triazole derivatives in these key therapeutic areas, supported by experimental data and detailed protocols for researchers in drug discovery and development. While the focus is on the broader class of 1,2,4-triazole derivatives due to the available literature, the insights are directly applicable to the evaluation of specific congeners such as the 4-isopropyl-4H-1,2,4-triazole series.
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole have shown significant promise as anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Their efficacy is typically evaluated in vivo using models of acute inflammation, such as carrageenan-induced paw edema in rodents.
Comparative Efficacy Data
| Compound/Drug | Dose | Animal Model | Max. Inhibition of Edema (%) | Reference |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 10 mg/kg | Rat | 91 | [1][5] |
| (S)-1-(6-Phenyl-7H-[1][5][7]triazolo[3,4-b][1][5][8]thiadiazin-3-yl)ethanol | 10 mg/kg | Rat | 81 | [1][5] |
| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine (Compound 4f) | Not specified | Not specified | 85.31 | [1] |
| 1,2,4-triazole/oxime hybrid (245c) | Not specified | Rat | 111 | [1] |
| Ibuprofen (Standard) | 10 mg/kg | Rat | 82 | [1][5] |
| Diclofenac Sodium (Standard) | Not specified | Not specified | 83.6 | [1] |
| Indomethacin (Standard) | Not specified | Rat | Not specified, used as reference | [1] |
In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.
Materials:
-
Wistar rats or Swiss albino mice
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (1,2,4-triazole derivative) and vehicle
-
Reference drug (e.g., ibuprofen, diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into control, standard, and test groups (n=6 per group).
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Edema Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Mechanism of Action: Inhibition of Inflammatory Mediators
Many 1,2,4-triazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and p38α mitogen-activated protein (MAP) kinase.[1][7]
Caption: Inhibition of p38 MAP Kinase Pathway by 1,2,4-Triazole Derivatives.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several established anticancer drugs.[8] Novel derivatives are continually being explored for their potential to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and the induction of apoptosis.
Comparative Efficacy Data
| Compound/Drug | Cell Line | IC50 (µM) | In Vivo Model | Outcome | Reference |
| Indolyl 1,2,4-triazole (Vf) | MCF-7 | 2.91 | N/A | Potent cytotoxic activity | [9] |
| Indolyl 1,2,4-triazole (Vg) | MCF-7 | 0.891 | N/A | Potent cytotoxic activity | [9] |
| Staurosporine (Reference) | MCF-7 | 3.144 | N/A | [9] | |
| Triazolothiadiazine derivative 12 | HEPG2 | Not specified | DENA/CCl4 induced HCC in rats | Improved biochemical changes, supported by histopathology | [10] |
| Doxorubicin (Standard) | HEPG2 | Not specified | N/A | [10] |
In Vivo Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This model is used to evaluate the antitumor activity of compounds against a rapidly growing tumor cell line in mice.
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Test compound and vehicle
-
Standard anticancer drug (e.g., 5-fluorouracil)
-
Phosphate buffered saline (PBS)
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal inoculation in mice.
-
Tumor Induction: Inoculate 2 x 10^6 EAC cells intraperitoneally into each mouse.
-
Grouping: Divide the tumor-bearing mice into control, standard, and test groups.
-
Treatment: Start treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 9 days). Administer the vehicle, standard drug, or test compound intraperitoneally.
-
Monitoring: Monitor the mice for changes in body weight, mean survival time, and hematological parameters.
-
Data Analysis: Calculate the increase in life span (% ILS) and analyze hematological parameters (hemoglobin, RBC, WBC) to assess the antitumor effect.
Mechanism of Action: Multi-target Inhibition
Some 1,2,4-triazole derivatives exhibit anticancer activity by targeting multiple pathways involved in tumor growth and proliferation, such as EGFR, BRAF, and tubulin polymerization.[11]
Caption: Multi-target Anticancer Mechanism of 1,2,4-Triazole Derivatives.
Anticonvulsant Activity
The 1,2,4-triazole moiety is a key feature of several antiepileptic drugs.[12] Researchers are actively investigating new derivatives for their ability to suppress seizures in preclinical models with improved safety profiles.
Comparative Efficacy Data
| Compound/Drug | Animal Model | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 3-n-propyl-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (36a) | MES test (mice) | 5.7 | >65.6 | 11.5 | [13] |
| 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole (32a) | PTZ test (mice) | 1.4 | Not specified | Not specified | [13] |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | MES test | 38.5 | Not specified | Not specified | [13] |
| Phenytoin (Standard) | MES test (mice) | Not specified | Not specified | Lower than 11.5 | [13] |
| Diazepam (Standard) | PTZ test (mice) | 1.2 | Not specified | Not specified | [13] |
In Vivo Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Corneal electrodes
-
Electroshock apparatus
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals and administer the test compound, vehicle, or standard drug at various doses.
-
Electrode Application: Apply a drop of saline to the eyes of the animal to ensure good electrical contact.
-
Electroshock Delivery: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s in mice) through the corneal electrodes.
-
Seizure Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered protection.
-
ED50 Calculation: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the seizure.
Antifungal Activity
Azole antifungals, many of which are 1,2,4-triazole derivatives, are widely used to treat fungal infections.[6][14] Their primary mechanism of action is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis.[15]
Comparative Efficacy Data
| Compound/Drug | Fungal Strain | In Vitro MIC (µg/mL) | In Vivo Model | Outcome | Reference |
| Triazole derivative (6c) | C. albicans | 0.0625 | Murine model of disseminated candidiasis | Reduced fungal burden in kidneys at 1.0 mg/kg | [15] |
| Triazole derivative (5k) | C. albicans | 0.125 | Not specified | [15] | |
| Fluconazole (Standard) | C. albicans | Not specified, used as reference | Murine model of disseminated candidiasis | [15] | |
| 1,2,4-triazole derivative (8d) | Physalospora piricola | EC50: 10.808 | Not specified | [16][17] | |
| 1,2,4-triazole derivative (8k) | Physalospora piricola | EC50: 10.126 | Not specified | [16][17] | |
| Mefentrifluconazole (Control) | Physalospora piricola | Less effective than 8d and 8k | Not specified | [16] |
In Vivo Experimental Protocol: Murine Model of Disseminated Candidiasis
This model is used to evaluate the efficacy of antifungal agents in treating systemic fungal infections.
Materials:
-
Immunocompetent or immunosuppressed mice
-
Candida albicans strain
-
Test compound and vehicle
-
Standard antifungal drug (e.g., fluconazole)
-
Sabouraud dextrose agar plates
Procedure:
-
Infection: Infect mice intravenously with a lethal or sublethal dose of C. albicans.
-
Treatment: Begin treatment with the test compound, vehicle, or standard drug at a specified time post-infection and continue for a defined period.
-
Survival Monitoring: Record the survival of the mice daily for up to 30 days.
-
Fungal Burden Determination: At the end of the experiment, euthanize the mice, and homogenize target organs (e.g., kidneys). Plate serial dilutions of the homogenates on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups.
Caption: Antifungal Mechanism of 1,2,4-Triazole Derivatives via CYP51 Inhibition.
Conclusion
The 1,2,4-triazole scaffold remains a highly privileged structure in the development of new therapeutic agents. The in vivo studies summarized in this guide demonstrate the potent and diverse biological activities of its derivatives. By providing comparative data and standardized experimental protocols, this guide aims to facilitate the research and development of novel 1,2,4-triazole-based drugs with improved efficacy and safety profiles. Further investigations into specific substitutions, such as the 4-isopropyl group, are warranted to explore their potential for enhancing therapeutic indices.
References
- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chemmethod.com [chemmethod.com]
- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crpsonline.com [crpsonline.com]
- 8. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel 1,2,4-triazole derivatives as antitumor agents against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of 4-Alkyl-4H-1,2,4-Triazoles Against Key Enzymatic Targets
Welcome to this in-depth technical guide on the comparative molecular docking of 4-alkyl-4H-1,2,4-triazole derivatives. As researchers, scientists, and drug development professionals, we understand that computational methodologies are pivotal in modern drug discovery. This guide is designed to provide you with not just the data, but the scientific rationale and field-proven insights necessary to interpret and leverage these findings effectively. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for enzyme inhibition.[4][5] By systematically exploring the impact of N4-alkylation on the binding affinity of these triazoles against a panel of therapeutically relevant enzymes, we can uncover crucial structure-activity relationships (SAR) to guide the design of next-generation inhibitors.
This guide will delve into the comparative docking studies of a representative set of 4-alkyl-4H-1,2,4-triazole derivatives against three key enzymes implicated in diverse pathologies: acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and aromatase (CYP19A1). We will dissect the methodologies, compare the binding energetics, and visualize the critical molecular interactions that govern ligand recognition.
The Scientific Rationale: Why Comparative Docking?
In early-stage drug discovery, it is imperative to assess not only the potency of a lead compound against its intended target but also its potential for off-target effects. Comparative docking serves as a powerful in silico tool to profile the selectivity of a chemical series against a panel of enzymes. This approach allows us to:
-
Predict Selectivity: By comparing the binding energies of a ligand across different targets, we can hypothesize its selectivity profile. A significantly lower binding energy for the intended target suggests higher selectivity.
-
Elucidate SAR: Systematically modifying the alkyl substituent at the N4 position of the triazole ring and observing the corresponding changes in docking scores across different enzymes helps in building robust SAR models.
-
Guide Synthetic Efforts: The insights gained from comparative docking can prioritize the synthesis of analogues with improved potency and selectivity, thereby conserving resources and accelerating the drug discovery pipeline.
Experimental Workflow for Comparative Docking Studies
The following workflow represents a robust and self-validating protocol for conducting comparative molecular docking studies. Each step is critical for ensuring the reliability and reproducibility of the results.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes for 4-Substituted-1,2,4-Triazoles: A Guide for Researchers
The 4-substituted-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds. Its unique structural features and pharmacological importance have driven the development of numerous synthetic strategies. This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes for accessing this crucial heterocyclic core: the classical reaction of N,N'-diformylhydrazine with primary amines, the Einhorn-Brunner reaction, and a contemporary copper-catalyzed cross-coupling approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal route for their specific applications.
Classical Approach: Condensation of N,N'-Diformylhydrazine with Primary Amines
This method stands as a direct and traditional approach to 4-substituted-1,2,4-triazoles. The reaction involves the condensation of a primary amine with N,N'-diformylhydrazine, typically at elevated temperatures.[1]
Mechanistic Rationale
The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the primary amine on one of the formyl groups of N,N'-diformylhydrazine. This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the 4-substituted-1,2,4-triazole ring with the elimination of water. The high temperature is necessary to drive the dehydration and cyclization steps to completion.
Caption: General mechanism for the synthesis of 4-substituted-1,2,4-triazoles from N,N'-diformylhydrazine.
Experimental Protocol: Synthesis of 4-(2,6-diethylphenyl)-4H-1,2,4-triazole
This protocol is adapted from a procedure described by Holm et al.[2]
-
Reactant Preparation: In a reaction vessel equipped for heating and stirring, add 2,6-diethylaniline (11.65 mL, 0.069 mol) to N,N'-dimethylformamide azine dihydrochloride (15 g, 0.069 mol).
-
Reaction: Heat the mixture with stirring at 130°C for 72 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is purified by appropriate methods such as recrystallization or column chromatography to yield the desired product.
Performance Analysis
| Parameter | N,N'-Diformylhydrazine Method |
| Substrate Scope | Generally applicable to a range of primary aromatic and heteroaromatic amines.[1] |
| Yield | Moderate to good, typically in the range of 13-80%.[1] |
| Reaction Conditions | High temperatures (130-190°C) are typically required.[1][2] |
| Advantages | Direct, one-step synthesis from readily available starting materials. |
| Disadvantages | Harsh reaction conditions (high temperature), which may not be suitable for sensitive substrates. Long reaction times are often necessary.[2] |
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is a classical method for the synthesis of 1,2,4-triazoles involving the condensation of diacylamines (imides) with hydrazines or their derivatives in the presence of an acid catalyst.[3][4] While it more commonly yields 1,5- or 1,3,5-substituted triazoles, modifications can be employed to access 4-substituted isomers.[5]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the hydrazine on a protonated carbonyl group of the diacylamine.[4] This is followed by a cascade of dehydration, a 1,5-proton shift, and intramolecular cyclization to form the triazole ring.[3] The regioselectivity in cases of unsymmetrical diacylamines is determined by the electronic properties of the acyl groups, with the hydrazine preferentially attacking the more electrophilic carbonyl carbon.[3]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Experimental Protocol: General Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[3]
Performance Analysis
| Parameter | Einhorn-Brunner Reaction |
| Substrate Scope | Applicable to a variety of diacylamines and substituted hydrazines.[4] |
| Yield | Can vary significantly based on the substrates, but generally provides moderate to good yields. |
| Reaction Conditions | Requires refluxing in an acidic solvent, typically for several hours.[3] |
| Advantages | A well-established and predictable reaction. Regioselectivity can be controlled with unsymmetrical diacylamines.[3] |
| Disadvantages | Can produce isomeric mixtures with certain substrates, requiring careful purification. The synthesis of the diacylamine starting material adds an extra step.[3] |
Modern Approach: Copper-Catalyzed Synthesis from Amidines
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1,2,4-triazoles are no exception. Copper-catalyzed methods have emerged as powerful tools for their construction under milder conditions. A notable example is the synthesis of 1,2,4-triazoles from amidines.
Mechanistic Overview
While several copper-catalyzed pathways exist, a common strategy involves the copper-promoted reaction of an amidine with a suitable coupling partner. For instance, a cascade addition-oxidative cyclization of nitriles with amidines can be achieved using a heterogeneous copper(I) catalyst and air as the oxidant.[6] The mechanism is believed to involve the copper-catalyzed addition of the amidine to the nitrile, followed by an oxidative cyclization to form the triazole ring.[6]
Caption: Simplified mechanism for the copper-catalyzed synthesis of 1,2,4-triazoles from amidines and nitriles.
Experimental Protocol: Heterogeneous Copper(I)-Catalyzed Synthesis
This protocol is based on the work of Cai and coworkers.[6]
-
Catalyst and Reagents: In a reaction vessel, combine the amidine, nitrile, a base such as Cs2CO3, and the heterogeneous copper(I) catalyst (e.g., Phen-MCM-41-CuBr) in a suitable solvent like DMSO.
-
Reaction Conditions: Heat the mixture under an atmosphere of air.
-
Work-up: After completion of the reaction (monitored by TLC), the catalyst can be recovered by simple filtration. The filtrate is then subjected to standard aqueous work-up.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 1,2,4-triazole derivative.
Performance Analysis
| Parameter | Copper-Catalyzed Amidine Method |
| Substrate Scope | Broad substrate scope, tolerating a wide range of functional groups on both the amidine and nitrile.[6] |
| Yield | Generally high yields, often up to 94%.[6] |
| Reaction Conditions | Milder conditions compared to classical methods, often using air as a green oxidant.[6] |
| Advantages | High efficiency, broad functional group tolerance, and the use of a recyclable heterogeneous catalyst, which minimizes metal contamination in the final product.[6] |
| Disadvantages | The synthesis of the amidine starting material may be required. Catalyst preparation adds an initial step. |
Head-to-Head Comparison Summary
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Ideal Applications |
| N,N'-Diformylhydrazine | Direct, classical approach. | 13-80%[1] | High Temperature (130-190°C)[1][2] | Synthesis of simple, robust 4-aryl- and 4-heteroaryl-1,2,4-triazoles. |
| Einhorn-Brunner Reaction | Well-established, predictable regioselectivity. | Moderate to Good | Reflux in acidic solvent[3] | Targeted synthesis of specific isomers where the diacylamine precursor is readily available. |
| Copper-Catalyzed Amidine | Modern, highly efficient, and versatile. | Up to 94%[6] | Milder, often with air as oxidant[6] | Complex molecule synthesis requiring high functional group tolerance and high yields. Green chemistry applications. |
Conclusion and Future Outlook
The synthesis of 4-substituted-1,2,4-triazoles can be approached through a variety of effective methods, each with its own set of advantages and limitations. The classical condensation of N,N'-diformylhydrazine with primary amines offers a straightforward, albeit often harsh, route. The Einhorn-Brunner reaction provides a reliable and regioselective pathway, particularly when specific isomers are targeted.
For researchers in drug development and contemporary organic synthesis, the modern copper-catalyzed approaches, such as those utilizing amidines, represent the state-of-the-art. Their mild reaction conditions, broad substrate scope, high yields, and amenability to green chemistry principles make them highly attractive for the construction of complex and diverse libraries of 4-substituted-1,2,4-triazoles. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel 1,2,4-triazole derivatives continues to grow, further advancements in catalytic systems are anticipated to provide even more efficient and sustainable synthetic solutions.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
